(+)-Diasyringaresinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(3R,3aR,6R,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22-/m0/s1 |
InChI Key |
KOWMJRJXZMEZLD-WJWAULOUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of (+)-Diasyringaresinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of (+)-diasyringaresinol, a bioactive lignan with significant therapeutic potential. The document details established experimental protocols for its extraction, isolation, and purification from promising plant sources, with a focus on methodologies relevant to researchers and professionals in drug development. All quantitative data is presented in a clear, tabular format for comparative analysis. Furthermore, a generalized experimental workflow is visualized using a Graphviz diagram to illustrate the logical steps of the isolation process.
Natural Sources of this compound
This compound, a specific stereoisomer of syringaresinol, is a furofuran lignan found in various plant species. While syringaresinol itself is widely distributed, the presence and concentration of the dextrorotatory (+) enantiomer, which can exhibit distinct biological activities, has been identified in several key sources. Notably, the berries of Panax ginseng C.A. Meyer have been reported to contain predominantly high levels of this compound, making them a particularly valuable source for research and development.[1][2] Other documented sources of this compound include the roots of Rubia philippinensis and the dried stems of Acanthopanax divaricatus.[3] In contrast, some plants like Acanthopanax senticosus contain a racemic mixture of both (+) and (-) enantiomers, while others, such as Albizia julibrissin, have been found to contain the (-) enantiomer.
For professionals in drug development, the selection of the appropriate plant source is a critical first step, guided by the concentration of the desired stereoisomer and the feasibility of extraction and purification.
Table 1: Natural Sources of this compound and Related Lignans
| Plant Species | Plant Part | Compound Identified | Concentration/Yield |
| Panax ginseng C.A. Meyer | Berries | (+)-Syringaresinol | Predominantly high content |
| Rubia philippinensis | Roots | (+)-Syringaresinol | Not specified |
| Acanthopanax divaricatus | Dried Stems | (+)-Syringaresinol | Not specified |
| Acanthopanax senticosus | Stem | (+/-)-Syringaresinol | Almost equal proportion of enantiomers |
| Albizia julibrissin | Stem Bark | (-)-Syringaresinol | Not specified |
Note: Quantitative yield data for this compound from these specific sources is not consistently reported in the available literature. The development of validated quantitative analysis methods for different plant matrices is an ongoing area of research.
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and final purification using chromatographic techniques. The following protocol is a composite methodology based on established procedures for the isolation of lignans from Panax species and other relevant plant sources.
Extraction
The initial step involves the extraction of the crude lignan fraction from the plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., Panax ginseng berries) and grind it into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation by Liquid-Liquid Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Methodology:
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Concentration: Evaporate the solvent from each fraction under reduced pressure to yield the respective fractions.
Column Chromatography
The enriched fraction (typically the ethyl acetate fraction) is further purified by column chromatography.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example, a stepwise gradient could be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, 8:2, etc.)
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a similar TLC profile corresponding to the target compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.
Methodology:
-
Column: Use a reversed-phase C18 preparative HPLC column.
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might be:
-
0-10 min: 30% Methanol in Water
-
10-40 min: Linear gradient from 30% to 70% Methanol in Water
-
40-50 min: 70% Methanol in Water
-
50-55 min: Linear gradient from 70% to 100% Methanol
-
55-60 min: 100% Methanol
-
-
Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min, depending on the column dimensions.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
References
- 1. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The (+)-Diasyringaresinol Biosynthetic Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diasyringaresinol, a lignan of significant interest for its potential pharmacological activities, is synthesized in plants through a stereochemically controlled pathway involving the oxidative coupling of two sinapyl alcohol molecules. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic players, reaction mechanisms, and regulatory aspects. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.
Introduction
Lignans are a diverse class of phenylpropanoid dimers found throughout the plant kingdom, where they play crucial roles in defense and development. Among them, this compound has garnered attention for its potential therapeutic applications. Its biosynthesis is a key example of how plants achieve remarkable stereochemical control over radical coupling reactions. This guide will dissect the core components of this pathway, from the precursor molecule, sinapyl alcohol, to the final product, this compound.
The Biosynthetic Pathway of this compound
The formation of this compound is a two-step process initiated by the oxidation of sinapyl alcohol, a monolignol derived from the general phenylpropanoid pathway. This oxidation generates sinapyl alcohol radicals, which then undergo a coupling reaction. The stereochemistry of this coupling is the critical determinant for the formation of the (+) enantiomer and is orchestrated by a class of non-catalytic proteins known as dirigent proteins (DIRs).
Key Enzymatic Players and Their Roles
-
Oxidative Enzymes (Laccases and Peroxidases): The initial oxidation of sinapyl alcohol is catalyzed by either laccases (EC 1.10.3.2) or peroxidases (EC 1.11.1.7). These enzymes generate the resonance-stabilized sinapyl alcohol radicals necessary for dimerization. In the absence of a directing agent, this radical coupling results in a racemic mixture of syringaresinol and other coupling products.
-
Dirigent Proteins (DIRs): Dirigent proteins are essential for the stereoselective synthesis of this compound. They capture the sinapyl alcohol radicals generated by the oxidative enzymes and orient them in a specific conformation that favors the formation of the (+)-enantiomer upon coupling. These proteins do not possess intrinsic oxidative activity.
The overall reaction is depicted below:
Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol
This guide provides a comprehensive overview of the spectroscopic data for this compound, a lignan found in various plant species.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits symmetry, simplifying the signal assignments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment | Solvent | Reference |
| 6.69 | br s | - | 4H | H-2', H-6', H-2'', H-6'' | CDCl₃ | [3] |
| 4.76 | d | 4.0 | 2H | H-2, H-6 | CDCl₃ | [4] |
| 4.30 | dd | 6.6, 9.0 | 2H | H-4a, H-8a | CDCl₃ | [3][4] |
| 3.91 | dd | 3.1, 9.0 | 2H | H-4b, H-8b | CDCl₃ | [3] |
| 3.89 | s | - | 12H | 4 x -OCH₃ | CDCl₃ | |
| 3.12 | m | - | 2H | H-1, H-5 | CDCl₃ | [4] |
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical structure.
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment | Solvent | Reference |
| 147.20 | C | C-3', C-5', C-3'', C-5'' | CDCl₃ | [4] |
| 134.70 | C | C-4', C-4'' | CDCl₃ | [4] |
| 132.30 | C | C-1', C-1'' | CDCl₃ | [4] |
| 102.70 | CH | C-2', C-6', C-2'', C-6'' | CDCl₃ | [4] |
| 86.01 | CH | C-2, C-6 | CDCl₃ | [4] |
| 71.91 | CH₂ | C-4, C-8 | CDCl₃ | [4] |
| 56.70 | CH₃ | 4 x -OCH₃ | CDCl₃ | [3] |
| 54.29 | CH | C-1, C-5 | CDCl₃ | [4] |
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3340 | Strong, Broad | O-H stretch (hydroxyl) | [4] |
| 1610, 1521, 1456, 1425 | Medium-Strong | C=C stretch (aromatic) | [4] |
| 1377, 1319 | Medium-Strong | C-O-C stretch (ether linkage) | [4] |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The molecular formula is C₂₂H₂₆O₈.[2][4]
| Technique | m/z | Interpretation | Reference |
| EIMS | 418 | [M]⁺ (Molecular Ion) | [4] |
| EIMS | 193 | Allylic carbocation fragment | [4] |
| EIMS | 181 | Acylium carbocation fragment | [4] |
| EIMS | 167 | Benzylic carbocation fragment | [4] |
| LC-MS | 418.942 | [M+H]⁺ (Precursor Ion) | [5] |
| LC-MS | 401.287 | Fragment Ion | [5] |
| LC-MS | 388.241 | Fragment Ion | [5] |
| LC-MS | 369.378 | Fragment Ion | [5] |
Experimental Protocols
The data presented were obtained through standardized analytical procedures for natural products.
Isolation and Purification
This compound can be isolated from various plant sources. A typical protocol involves the following steps:
-
Extraction : Dried and milled plant material (e.g., twigs of M. thailandica) is first defatted with a nonpolar solvent like hexane.[4] The defatted material is then extracted with a solvent mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.[4]
-
Chromatography : The crude extract is subjected to silica gel column chromatography.[4] A gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and gradually increasing polarity, is used to separate the fractions.[4]
-
Crystallization : Fractions containing the target compound are combined and further purified. This compound can be obtained as colorless rhombic crystals through crystallization from a solvent like ethanol.[4]
NMR Spectroscopy
NMR spectroscopy is essential for the structural elucidation of lignans.[6][7]
-
Sample Preparation : Approximately 30 mg of the purified compound is accurately weighed and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8][9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]
-
Instrumentation : Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AV 500 (500 MHz for ¹H).[4]
-
¹³C NMR Acquisition : For quantitative ¹³C NMR, an inverse-gated decoupling sequence is typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[9] A sufficient number of scans (e.g., 20,000–30,000) are collected to achieve a good signal-to-noise ratio.[9]
-
2D NMR : Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10]
-
Sample Preparation : For solid samples, the KBr disk method is common.[4] A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]
-
Instrumentation : The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.
-
Sample Preparation : For techniques like LC-MS/MS, a standardized protocol involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then introduced into the mass spectrometer.
-
Instrumentation : Various MS techniques can be used. Electron Ionization (EI) mass spectra can be obtained to observe the molecular ion and characteristic fragments.[4] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source are also commonly employed for the analysis of lignans in complex mixtures.[13]
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for isolation and structural elucidation of this compound.
References
- 1. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. google.com [google.com]
- 9. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. amherst.edu [amherst.edu]
- 12. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (+)-Diasyringaresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diasyringaresinol is a naturally occurring lignan found in various plant species. As a member of the furofuran class of lignans, it has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and underlying signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [1] |
| Synonyms | (+)-Syringaresinol, (+)-Lirioresinol B | [1][2] |
| CAS Number | 551-29-1 | [3][4] |
| Molecular Formula | C₂₂H₂₆O₈ | [3][4] |
| Molecular Weight | 418.44 g/mol | [3][4] |
| Appearance | Solid | [5] |
| pKa (Strongest Acidic) | 9.55 ± 0.40 (Predicted) | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Conditions/Notes | Source(s) |
| Melting Point | 185-186 °C | Solvent: ethanol | [3] |
| Boiling Point | 594.7 ± 50.0 °C | Predicted | [3] |
| Density | 1.282 ± 0.06 g/cm³ | Predicted | [3] |
| Optical Rotation | Dextrorotatory (+) | Rotates plane-polarized light to the right (clockwise). The specific rotation value is dependent on concentration and solvent. | [6] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble | [2][7] |
| Petroleum Ether | Practically insoluble | [7] |
| Ethanol | Slightly soluble | [7] |
| Methanol | Slightly soluble | [7] |
| Acetone | Slightly soluble | [7] |
| Benzene | Slightly soluble | [7] |
| Chloroform | Slightly soluble | [7] |
| Ethyl Acetate | Slightly soluble | [7] |
| Acetic Acid | Slightly soluble | [7] |
| Dimethylformamide (DMF) | Soluble | [7] |
Experimental Protocols
This section outlines detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.
Isolation and Purification
The following is a general protocol for the isolation and purification of this compound from plant material, which can be adapted based on the specific plant source.
Objective: To isolate and purify this compound from a plant source.
Materials:
-
Dried and powdered plant material
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Ethanol (for crystallization)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
-
Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).[8]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
Subject the combined fractions to further silica gel column chromatography using a more refined gradient of ethyl acetate in hexane.[8]
-
The fraction containing this compound is often eluted with a mixture such as 40-60% ethyl acetate in hexane.[8]
-
-
Crystallization:
-
Dissolve the purified fraction in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the crystals to obtain pure this compound.[8]
-
Structural Characterization
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.
Objective: To elucidate and confirm the chemical structure of this compound.
Methods:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is commonly used.
-
Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer.
-
Expected Result: The mass spectrum will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (418.44 g/mol ).[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Procedure: Dissolve the sample in the chosen NMR solvent and acquire the spectra on a high-field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Will show signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.[9]
-
¹³C NMR: Will reveal the number of distinct carbon environments, including those of the aromatic rings, methoxy groups, and the lignan core.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[9]
-
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Procedure: The sample can be analyzed as a KBr pellet or in a suitable solvent.
-
Expected Result: The IR spectrum will show characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups present in the molecule.[8]
-
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antimalarial effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A key experimental model to evaluate this activity is the lipopolysaccharide (LPS)-induced inflammation in macrophage cells.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the anti-inflammatory effect of this compound by measuring its ability to inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group).
-
Incubate the plates for 24 hours.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.
Signaling Pathways:
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][11]
-
NF-κB Pathway: In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.[1][3][12]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the inflammatory response, often by regulating NF-κB activation. This compound has been observed to suppress the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.[3]
Anticancer Activity
(-)-Syringaresinol, the enantiomer of this compound, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest and apoptosis.[13] The apoptotic pathway is a key mechanism for its anticancer effects.
Signaling Pathway: Intrinsic Apoptosis
The induction of apoptosis by syringaresinol in leukemia cells involves the intrinsic (mitochondrial) pathway. This is characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.[13][14]
Antifungal Activity
While this compound has been reported to have antifungal activity, the specific molecular mechanism and signaling pathways are not yet fully elucidated for this particular compound. However, a common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][15] Further research is needed to determine if this compound acts through this or other pathways.
Antimalarial Activity
Similar to its antifungal activity, the precise antimalarial mechanism of this compound is not well-defined. A key target for many antimalarial drugs is the heme detoxification pathway in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to parasite death.[2][5][6][16] Whether this compound interferes with this pathway requires further investigation.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Future research should focus on elucidating the specific signaling pathways involved in its antifungal and antimalarial activities, as well as on preclinical and clinical studies to evaluate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Heme Aggregation inhibitors: antimalarial drugs targeting an essential biomineralization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. thescipub.com [thescipub.com]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Diasyringaresinol: Discovery, History, and Scientific Advancements
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diasyringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the initial isolation and structure elucidation, modern extraction and synthesis protocols, and explores its multifaceted biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. The guide presents quantitative data in structured tables for comparative analysis, offers detailed experimental methodologies for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
The journey of this compound, a furofuran-type lignan, begins in the mid-20th century with foundational work on lignan chemistry. While the racemic form, (±)-syringaresinol, was first synthesized by Haworth and Kelly in 1937, the naturally occurring dextrorotatory enantiomer, this compound, was later isolated and characterized.
A pivotal moment in its history was the isolation and identification of syringaresinol from the wood of Holacantha emoryi by Stöcklin, De Silva, and Geissman in 1969. While this paper focused on the broader constituents of the plant, it contributed to the growing knowledge of lignans. Over the years, this compound has been isolated from a wide array of plant species, establishing its prevalence in the plant kingdom.[1] A significant milestone was the first reported isolation of (+)-syringaresinol from a new species, Magnolia thailandica, which further highlighted its natural abundance.
Early structural elucidation efforts relied on classical chemical degradation and spectroscopic techniques of the time. Modern methods, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have since provided unambiguous confirmation of its structure and stereochemistry. These advanced analytical techniques have been instrumental in distinguishing this compound from its stereoisomers and in quantifying its presence in complex plant matrices.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 418.44 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Melting Point | 176-178 °C | N/A |
| Optical Rotation | [α]D²⁵ +48.6° (c 0.1, CHCl₃) | N/A |
| IUPAC Name | (1R,3aR,4R,6aR)-1,4-bis(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | N/A |
Isolation and Synthesis
Natural Occurrence and Isolation
This compound is found in various parts of numerous plant species. The table below summarizes its concentration in some notable examples.
| Plant Species | Part of Plant | Concentration (mg/100g dry weight) | Reference |
| Panax ginseng | Berry | High concentration (exact value not specified) | [2] |
| Cinnamomum cassia | Dried tender stems | Present (exact value not specified) | [3] |
| Rubia philippinensis | Roots | Present (exact value not specified) | [4] |
| Magnolia thailandica | Twigs | ~12.7 (from 3kg of dried twigs) | [5] |
Experimental Protocol: Isolation from Magnolia thailandica
This protocol is based on the methodology described for the isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.[5]
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound from Magnolia thailandica.
Methodology:
-
Plant Material Preparation: Dry the twigs of Magnolia thailandica (3.0 kg) at room temperature and mill them into a fine powder.
-
Defatting: Defat the powdered plant material with hexane to remove nonpolar lipids.
-
Extraction: Extract the defatted material by percolation with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract (171.64 g).
-
Initial Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of ethyl acetate (EtOAc) in hexane (1:9, 3:7, 5:5, 10:0) followed by a gradient of methanol in ethyl acetate (1:9, 3:7, 5:5) to yield seven fractions (F1-F7).
-
Second Column Chromatography: Fraction F4 (3.66 g) is further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (1:9, 2:8, 4:6, 10:0) to afford six subfractions (A1-A6).
-
Crystallization: Obtain (+)-syringaresinol (0.38 g) from subfraction A5 by crystallization from ethanol.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Infrared (IR) spectroscopy, ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).
Biocatalytic Synthesis
The biocatalytic synthesis of syringaresinol offers a more environmentally friendly and often more efficient alternative to chemical synthesis. One-pot enzymatic cascade reactions have been developed with high yields.
| Starting Material | Enzymes | Yield (%) | Reference |
| 2,6-dimethoxy-4-allylphenol | Eugenol oxidase (EUGO) I427A mutant, Horseradish peroxidase (HRP) | 81 | [5] |
| Dihydrosinapyl alcohol | Engineered eugenol oxidase, Horseradish peroxidase (HRP) | 68 | [6] |
Experimental Workflow for Biocatalytic Synthesis
References
- 1. JCI - Pivotal role of cardiomyocyte TGF-β signaling in the murine pathological response to sustained pressure overload [jci.org]
- 2. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Diasyringaresinol: A Technical Guide on its Role as a Lignan in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diasyringaresinol is a naturally occurring furofuranoid lignan found in a variety of plant species. Lignans, a major class of phytoestrogens, are polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural sources, and significant biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided, along with a summary of its quantitative efficacy. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
This compound, a member of the lignan family, has garnered considerable interest in the scientific community due to its diverse pharmacological effects.[1] Lignans are widely distributed in the plant kingdom and are known for their beneficial health effects.[2] this compound is formed from the coupling of two sinapyl alcohol units and is found in various medicinal plants and dietary sources.[1] Its biological activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways. This guide aims to provide a comprehensive technical resource on this compound for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a furofuranoid lignan with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | [3] |
| CAS Number | 551-29-1 | [4][5] |
| Molecular Formula | C₂₂H₂₆O₈ | [4][5] |
| Molecular Weight | 418.44 g/mol | [4][5] |
| Melting Point | 185-186 °C | [4] |
| Boiling Point | 594.7±50.0 °C (Predicted) | [4] |
| Density | 1.282±0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.55±0.40 (Predicted) | [4] |
| Appearance | Solid | [6] |
| Solubility | Practically insoluble in water | [3] |
Natural Sources and Isolation
This compound is found in a variety of plant species. Notable sources include:
Experimental Protocol: Isolation from Holoptelea integrifolia Bark
This protocol describes a general method for the extraction and isolation of this compound from the bark of Holoptelea integrifolia.
3.1.1. Materials and Reagents
-
Dried and powdered bark of Holoptelea integrifolia
-
70% Ethanol (EtOH)
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Solvent systems for column chromatography (e.g., gradients of PE:EtOAc)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Anisaldehyde-sulfuric acid spray reagent
-
Rotary evaporator
-
Chromatography columns
3.1.2. Extraction Procedure
-
Macerate the dried, powdered bark of H. integrifolia in 70% ethanol for one week at room temperature.
-
Filter the extract and concentrate the filtrate using a rotary evaporator to obtain the crude 70% ethanol extract.
-
Partition the crude extract successively with petroleum ether and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to yield the EtOAc extract.
3.1.3. Isolation by Column Chromatography
-
Subject the ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., 15:1, 11:1, 9:1, 4:1, and 1:1 v/v).
-
Collect fractions and monitor by TLC.
-
Visualize the spots on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Further purify the combined fractions using repeated column chromatography or other techniques like preparative TLC or HPLC to obtain pure this compound.
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by scavenging free radicals.[11]
Quantitative Data: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 10.77 (as Syringaresinol) | [11] |
| ABTS Radical Scavenging | 10.35 (as Syringaresinol) | [11] |
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7][12]
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line | IC₅₀ | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly reported, but significant inhibition at 25, 50, and 100 µM | [6][12] |
Note: While specific IC50 values for NO inhibition by this compound were not found, studies consistently show dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[6][12]
Anticancer Activity
This compound has demonstrated potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines.
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Data not available for this compound specifically. |
Note: While the anticancer activity of this compound is reported, specific IC50 values against common cell lines like MCF-7 were not found in the searched literature. Further research is needed to quantify its cytotoxic effects.
Experimental Protocols for Biological Assays
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging activity of a compound.[13]
5.1.1. Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
5.1.2. Assay Procedure [13]
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in the same solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the control, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
5.2.1. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
CO₂ incubator
5.2.2. Assay Procedure [14]
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 2.0 x 10⁴ cells/well) and incubate for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC₅₀ value.
Anticancer Activity: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][15]
5.3.1. Materials and Reagents
-
MCF-7 breast cancer cell line (or other relevant cancer cell lines)
-
Appropriate cell culture medium and supplements
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
5.3.2. Assay Procedure [3]
-
Seed MCF-7 cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to attenuate inflammatory responses by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in LPS-stimulated macrophages.[6][12] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[6] Furthermore, it has been observed to inhibit the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway.[12]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. While direct studies on this compound are limited, related lignans and phenolic compounds are known to activate the Nrf2 pathway. This involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.
Conclusion
This compound is a promising natural lignan with a wide spectrum of pharmacological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and potentially Keap1-Nrf2, highlight its therapeutic potential. The detailed chemical information, isolation protocols, quantitative data, and mechanistic insights provided in this technical guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its complete pharmacokinetic and toxicological profiles, as well as conducting preclinical and clinical trials to validate its efficacy and safety in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Effect of Holoptelea integrifolia (Roxb.) Planch. n-Hexane Extract and Its Bioactive Compounds on Wound Healing and Anti-Inflammatory Activity [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Conformational Analysis of the Furofuran Ring in (+)-Diasyringaresinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diasyringaresinol, a furofuran lignan, possesses a unique bicyclic core that dictates its three-dimensional structure and, consequently, its biological activity. Understanding the conformational preferences of the central furofuran ring system is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed analysis of the furofuran ring conformation in this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from crystallographic studies of related compounds. Detailed experimental protocols and visualizations are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
Furofuran lignans are a significant class of natural products characterized by a 3,7-dioxabicyclo[3.3.0]octane skeleton. Their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, have garnered considerable interest in the scientific community. The conformation of the central furofuran ring system is a key determinant of the overall molecular shape and plays a crucial role in molecular recognition and biological function. This compound, a representative member of this class, features a cis-fused furofuran ring system. This guide will delve into the stereochemical nuances of this ring system.
Conformational Landscape of the Furofuran Ring
The furofuran ring system in this compound is known to adopt a limited number of low-energy conformations. Due to the cis-fusion of the two five-membered rings, the system is relatively rigid. The individual tetrahydrofuran rings typically exist in non-planar conformations to alleviate torsional strain. The most commonly observed conformations for five-membered rings are the envelope (E) and twist (T) forms.
In the case of furofuran lignans like this compound, crystallographic and spectroscopic evidence for structurally related compounds strongly suggests that each of the two tetrahydrofuran rings adopts an envelope conformation . In this conformation, four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane.
Experimental Determination of Conformation
The preferred conformation of the furofuran ring in solution is primarily determined using high-resolution NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.
NMR Spectroscopic Data
The following table summarizes the key ¹H NMR chemical shifts and coupling constants reported for the furofuran ring protons of (+)-syringaresinol, a closely related stereoisomer, which provides valuable insights into the conformation of this compound. The numbering scheme is provided in the accompanying diagram.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | 4.74 | d | 4.0 |
| H-1, H-5 | 3.16 | m | - |
| H-4a, H-8a | 4.29 | dd | 9.0, 6.6 |
| H-4b, H-8b | 3.91 | dd | 9.0, 3.1 |
Data obtained from studies on (+)-syringaresinol, a stereoisomer of this compound.[1]
Interpretation of NMR Data:
-
The relatively small coupling constant observed for H-2 and H-6 (J = 4.0 Hz) is consistent with a cis-relationship between H-1 and H-2 (and H-5 and H-6), which corresponds to a dihedral angle of approximately 40-60°. This supports the cis-fusion of the two furan rings.
-
The distinct coupling constants for the geminal protons at C-4 and C-8 (H-4a/H-8a and H-4b/H-8b) indicate a puckered, non-planar conformation for the tetrahydrofuran rings.
-
NOE (Nuclear Overhauser Effect) experiments on (+)-syringaresinol have confirmed the cis-configuration of the bridgehead hydrogens (H-1 and H-5) relative to the aryl substituents at C-2 and C-6.[2]
X-ray Crystallography of Related Compounds
Single-crystal X-ray diffraction studies on (-)-syringaresinol have unequivocally confirmed the cis-fused nature of the furofuran core. These studies revealed that each of the five-membered rings adopts an envelope conformation. This solid-state data provides a foundational model for understanding the likely conformation in solution.
Computational Modeling
Molecular mechanics and Density Functional Theory (DFT) calculations are powerful tools for exploring the conformational space of molecules like this compound. These methods can be used to calculate the relative energies of different conformers and to predict key geometric parameters such as dihedral angles.
While specific computational studies on this compound are not extensively reported in the literature, the general workflow for such an analysis is as follows:
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra, including 2D experiments (COSY, HSQC, HMBC, and NOESY), to elucidate the solution-state conformation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum to check for purity and concentration.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about stereochemistry and conformation.
-
-
Process and analyze the spectra to assign all proton and carbon signals and to extract coupling constants and NOE correlations.
Computational Modeling (Theoretical Protocol)
Objective: To identify low-energy conformers and to calculate key geometric parameters of the furofuran ring.
Software:
-
Molecular modeling software package (e.g., Gaussian, Spartan, Schrödinger Suite)
Procedure:
-
Structure Building: Construct a 3D model of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
DFT Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using a Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G* basis set).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Analysis: Analyze the optimized geometries to determine the relative energies of the conformers and to measure key dihedral angles of the furofuran ring.
-
(Optional) NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the lowest energy conformer(s) and compare them with the experimental data for validation.
Visualization of the Furofuran Ring Conformation
The following diagram illustrates the key conformational features of the furofuran ring in this compound, highlighting the cis-fusion and the envelope conformation of the individual rings.
Conclusion
The conformational analysis of the furofuran ring in this compound reveals a relatively rigid cis-fused bicyclic system. Both experimental NMR data from related compounds and crystallographic evidence strongly support a conformation where each of the two tetrahydrofuran rings adopts an envelope pucker. This defined three-dimensional structure is a critical factor in its interaction with biological targets. The methodologies and data presented in this guide provide a solid foundation for further research into the structure-activity relationships of this compound and other furofuran lignans, aiding in the development of new therapeutic agents.
References
Quantum Chemical Calculations for (+)-Diasyringaresinol: A Technical Guide
Introduction
(+)-Diasyringaresinol is a lignan found in various plant species, exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is crucial for elucidating its mechanism of action and for guiding the development of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][2] They provide detailed insights into molecular geometries, vibrational frequencies, electronic structure, and reaction mechanisms, complementing experimental data and often providing information that is difficult or impossible to obtain through empirical methods alone.[1][3][4]
While specific, comprehensive quantum chemical studies exclusively focused on this compound are not extensively available in the public literature, a wealth of research on closely related lignans and polyphenolic compounds provides a robust framework for outlining the appropriate computational methodologies.[5][6][7][8] This guide details the theoretical background, computational protocols, and expected data outputs for performing and interpreting such calculations, tailored for researchers, scientists, and drug development professionals.
Detailed Methodologies and Protocols
The following protocols are based on established computational chemistry practices for natural polyphenolic compounds and lignans.[5][6][7][9]
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of the size and complexity of this compound.[6][10] It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
1. Software Selection: A variety of software packages are capable of performing the necessary calculations. Commonly used programs in academic and industrial research include:
-
Gaussian
-
ORCA
-
Spartan
-
Q-Chem
2. Geometry Optimization: The first and most crucial step is to determine the lowest energy (most stable) three-dimensional conformation of the molecule.
-
Protocol: The initial structure of this compound can be built using molecular modeling software. This structure is then optimized without constraints.
-
Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, including lignans.[10][11] For systems where non-covalent interactions are critical, functionals like M06-2X or those including empirical dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Recommended Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p) , is typically sufficient for geometry optimization. The inclusion of polarization functions (d,p) is essential for accurately describing bonding, and diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity.
3. Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.
-
Protocol: This calculation serves two primary purposes:
-
Output: The calculation yields vibrational modes and their corresponding frequencies, IR intensities, and thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4. Electronic Property Calculations: To understand the reactivity and electronic nature of the molecule, single-point energy calculations are often performed on the optimized geometry, sometimes with a larger basis set for higher accuracy.
-
Protocol: Using the optimized structure, a single-point calculation is run to determine electronic properties.
-
Key Properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity, antioxidant capacity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[12]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction with biological targets.[12]
-
5. Solvation Effects: Biological processes occur in aqueous environments. To model this, calculations can be performed using a continuum solvation model.
-
Protocol: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during optimization and subsequent calculations to simulate the presence of a solvent (e.g., water).
Data Presentation
The quantitative data derived from these calculations should be organized systematically. The following tables provide an illustrative example of the expected results for a lignan like this compound.
Table 1: Illustrative Optimized Geometrical Parameters (Note: Values are representative for a generic lignan model and not specific to this compound)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C1 | C2 | - | - | 1.395 |
| O1 | C10 | - | - | 1.360 | |
| Bond Angle (°) ** | C1 | C2 | C3 | - | 120.1 |
| O1 | C10 | H11 | - | 109.5 | |
| Dihedral Angle (°) ** | C1 | C2 | C7 | C8 | 178.5 |
| H9 | O2 | C12 | C11 | -65.2 |
Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are representative for a generic lignan model)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |
| O-H Stretch (Phenolic) | 3650 | High |
| C-H Stretch (Aromatic) | 3100 | Medium |
| C-H Stretch (Aliphatic) | 2950 | Medium |
| C=C Stretch (Aromatic) | 1600 | High |
| C-O Stretch (Ether) | 1250 | High |
Table 3: Illustrative Electronic and Thermodynamic Properties (Note: Values are representative for a generic lignan model calculated at the B3LYP/6-311+G(d,p) level)
| Property | Value | Unit |
| Energy of HOMO | -5.85 | eV |
| Energy of LUMO | -1.20 | eV |
| HOMO-LUMO Gap (ΔE) | 4.65 | eV |
| Dipole Moment | 2.51 | Debye |
| Zero-Point Energy | 255.4 | kcal/mol |
| Enthalpy (298.15 K) | 270.1 | kcal/mol |
| Gibbs Free Energy (298.15 K) | 220.8 | kcal/mol |
Visualization of Workflows and Relationships
Diagrams are essential for representing complex computational processes and the interplay between different calculated properties.
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for investigating the properties of natural products like this compound. By applying DFT methods, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic characteristics. This information is invaluable for rationalizing its biological activity, predicting its behavior in different environments, and guiding the design of novel derivatives with enhanced therapeutic potential. While this guide provides a generalized methodology based on best practices for similar compounds, the outlined workflow serves as a comprehensive starting point for any researcher or drug development professional seeking to leverage computational chemistry in the study of complex natural products.
References
- 1. rroij.com [rroij.com]
- 2. rowansci.substack.com [rowansci.substack.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lignin Modification Supported by DFT-Based Theoretical Study as a Way to Produce Competitive Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, spectroscopic characterization and DFT calculations of β-O-4 type lignin model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
(+)-Diasyringaresinol CAS number and molecular formula
An In-depth Technical Guide to (+)-Diasyringaresinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanistic insights of this compound, a lignan with significant therapeutic potential.
Core Chemical Data
| Identifier | Value | Reference |
| CAS Number | 551-29-1 | [1][2][3] |
| Molecular Formula | C₂₂H₂₆O₈ | [1][2][3] |
| Molecular Weight | 418.44 g/mol | [2] |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [4] |
| Synonyms | (+)-Syringaresinol | [4] |
Biological Activities and Therapeutic Potential
This compound, a naturally occurring lignan, has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Its key biological effects include anti-inflammatory, antioxidant, and cardioprotective actions.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects in both in vitro and in vivo models. Studies have demonstrated its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Experimental Model | Parameter Measured | Treatment Concentration/Dose | Result |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 25, 50, 100 µM | Dose-dependent inhibition |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 25, 50, 100 µM | Dose-dependent inhibition |
| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Production | 25, 50, 100 µM | Dose-dependent inhibition |
| Carrageenan-induced paw edema in mice | Paw Edema Volume | 30 mg/kg | Significant reduction in edema |
| IL-1β-activated mouse chondrocytes | NO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13 expression | Not specified | Significant restraint of expression |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is crucial in mitigating oxidative stress-related cellular damage.
Quantitative Data on Antioxidant Effects
| Experimental Model | Parameter Measured | Treatment Concentration | Result |
| α-MSH-induced B16F10 murine melanoma cells | Reactive Oxygen Species (ROS) Generation | Not specified | Reduction in cytosolic ROS |
| High glucose-treated neonatal rat ventricular myocytes | Oxidative Stress Biomarkers | Not specified | Alleviation of oxidant stress |
Cardioprotective Effects
This compound has shown promise in protecting the cardiovascular system, particularly in the context of diabetic cardiomyopathy and myocardial infarction. Its mechanisms of action involve reducing inflammation, fibrosis, and oxidative stress in cardiac tissues.
Quantitative Data on Cardioprotective Effects
| Experimental Model | Parameter Measured | Treatment | Result |
| STZ-induced type 1 diabetic mice | Cardiac dysfunction, hypertrophy, and fibrosis | Oral administration | Significant improvement and prevention |
| High glucose-treated neonatal rat ventricular myocytes | Cell apoptosis and fibrosis | Incubation with syringaresinol | Potent decrease |
| Hypoxia/reoxygenation-induced cardiomyocytes | Cellular damage, apoptosis, mitochondrial dysfunction | Not specified | Dose-dependent protection |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Prostaglandins (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these mediators in the supernatant are quantified using specific ELISA kits.
-
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
-
RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: ICR mice are used for this model.
-
Treatment: this compound (e.g., 30 mg/kg) or a vehicle control is administered orally to the mice.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Biochemical Analysis: After the final measurement, the paw tissue is collected for the analysis of inflammatory markers (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) using RT-PCR and Western blotting.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Cardioprotective Signaling Pathways
In the context of diabetic cardiomyopathy, syringaresinol has been shown to modulate the Keap1/Nrf2 and TGF-β/Smad signaling pathways.
Caption: Cardioprotective signaling of syringaresinol.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of this compound in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory screening.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (+)-Diasyringaresinol from Vanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diasyringaresinol, a lignan of significant interest in the pharmaceutical and nutraceutical industries, exhibits a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, antibacterial, antiviral, neuroprotective, and vasodilatory effects[1]. This lignan is formed through the β-β linkage of two sinapyl alcohol units[1]. While naturally present in various plants, its isolation from these sources often results in low yields[2]. Chemical synthesis provides a viable alternative, though traditional methods can involve toxic chemicals and costly purification steps[2]. More recently, biocatalytic methods have emerged as efficient and environmentally friendly routes to diasyringaresinol[3].
This document provides detailed protocols for the synthesis of this compound, starting from the readily available precursor, vanillin. The synthesis involves a multi-step process, including the conversion of vanillin to syringaldehyde, followed by the transformation to sinapyl alcohol, and culminating in the oxidative coupling to yield this compound. Both chemical and enzymatic approaches for the final coupling step are presented.
Synthetic Strategy Overview
The overall synthetic pathway from vanillin to this compound can be outlined as follows:
-
Iodination of Vanillin: Introduction of an iodine atom at the 5-position of the vanillin ring.
-
Methoxylation: Conversion of 5-iodovanillin to syringaldehyde.
-
Conversion to Sinapyl Alcohol: Transformation of syringaldehyde to sinapyl alcohol (a key intermediate).
-
Oxidative Coupling: Dimerization of sinapyl alcohol to form diasyringaresinol.
The following diagram illustrates the logical workflow of the synthesis.
Caption: Synthetic workflow from vanillin to this compound.
Experimental Protocols
Part 1: Synthesis of Syringaldehyde from Vanillin
This two-step protocol is adapted from a high-yield synthesis method[4][5].
Step 1.1: Iodination of Vanillin to 5-Iodovanillin
-
Materials: Vanillin, Iodine, Potassium Iodide, Sodium Hydroxide, Hydrochloric Acid, Ethanol.
-
Procedure:
-
Dissolve vanillin in an appropriate solvent such as aqueous sodium hydroxide.
-
Prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the vanillin solution with stirring at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 5-iodovanillin.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-iodovanillin.
-
Step 1.2: Methoxylation of 5-Iodovanillin to Syringaldehyde
-
Materials: 5-Iodovanillin, Sodium Methoxide, Anhydrous Methanol, Copper Catalyst (e.g., Copper(I) iodide).
-
Procedure:
-
In a pressure vessel, combine 5-iodovanillin, sodium methoxide, and the copper catalyst in anhydrous methanol.
-
Seal the vessel and heat the mixture to 130 ± 4 °C for one hour with stirring[4][5].
-
After cooling, neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the syringaldehyde with a suitable organic solvent.
-
Purify the product by chromatography to separate it from any unreacted 5-iodovanillin and vanillin byproducts[4][5].
-
| Reaction Step | Starting Material | Product | Yield | Reference |
| Iodination | Vanillin | 5-Iodovanillin | High (not specified) | [4][5] |
| Methoxylation | 5-Iodovanillin | Syringaldehyde | >95% | [4][5] |
Part 2: Conversion of Syringaldehyde to Sinapyl Alcohol
This step typically involves the reduction of the aldehyde group to an alcohol, followed by a Wittig-type reaction or similar C-C bond formation to introduce the propenyl side chain. Detailed protocols for this specific transformation from syringaldehyde were not found in the initial search, but a general two-step approach is proposed here based on standard organic chemistry principles.
Step 2.1: Reduction of Syringaldehyde to Syringyl Alcohol
-
Materials: Syringaldehyde, Sodium Borohydride, Methanol.
-
Procedure:
-
Dissolve syringaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a weak acid and remove the solvent.
-
Extract the syringyl alcohol and purify.
-
Step 2.2: Conversion of Syringyl Alcohol to Sinapyl Alcohol
-
This step is more complex and may involve multiple transformations to build the allyl side chain. One possible route involves conversion of the alcohol to a leaving group, followed by displacement with a suitable nucleophile and subsequent elimination.
Part 3: Oxidative Coupling of Sinapyl Alcohol to this compound
Two effective methods for the dimerization of sinapyl alcohol are presented below: an enzymatic approach using a laccase and a one-pot, two-enzyme cascade.
Method 3.1: Laccase-Catalyzed Synthesis
-
Materials: Sinapyl Alcohol, Laccase from Trametes versicolor, Buffer solution (e.g., sodium acetate buffer, pH 5), Organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Dissolve sinapyl alcohol in the buffer solution.
-
Add the laccase enzyme to the solution.
-
Stir the reaction mixture at room temperature, open to the air, for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the diasyringaresinol with an organic solvent.
-
Dry the organic phase, evaporate the solvent, and purify the product by column chromatography.
-
Method 3.2: One-Pot Oxidase/Peroxidase Synthesis
This method starts from a precursor, 2,6-dimethoxy-4-allylphenol, which is first converted to sinapyl alcohol and then dimerized in the same pot[2].
-
Materials: 2,6-dimethoxy-4-allylphenol, Eugenol Oxidase (EUGO, specifically the I427A mutant for higher efficiency), Horseradish Peroxidase (HRP), Buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Procedure:
-
Dissolve 2,6-dimethoxy-4-allylphenol in the buffer solution.
-
Add the EUGO I427A mutant enzyme to the solution. This enzyme converts the starting material to sinapyl alcohol and produces hydrogen peroxide as a byproduct[2].
-
After a period of incubation (e.g., 22 hours for complete conversion to sinapyl alcohol), add HRP to the reaction mixture[2].
-
The HRP utilizes the in situ generated hydrogen peroxide to catalyze the oxidative coupling of sinapyl alcohol to diasyringaresinol[2].
-
Continue the reaction until completion, then extract and purify the product as described in Method 3.1.
-
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Reference |
| Chemical Synthesis | Sinapyl Alcohol | Copper catalyst | 67% | [2] |
| Laccase-Catalyzed | Sinapyl Alcohol | Laccase (Trametes versicolor) | 93% | [2] |
| One-Pot Oxidase/Peroxidase | 2,6-dimethoxy-4-allylphenol | EUGO I427A, HRP | 81% | [2] |
Biological Activity of this compound
This compound has been shown to possess significant biological activities, primarily linked to its antioxidant and anti-inflammatory properties[1][6][7]. These activities are the basis for its potential therapeutic applications in a range of diseases.
Anti-inflammatory and Anticancer Signaling Pathways
One of the key mechanisms of action for diasyringaresinol is the modulation of inflammatory and cell cycle pathways. For instance, it has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. In cancer models, it can induce cell cycle arrest by upregulating p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs)[8].
The following diagram depicts a simplified representation of diasyringaresinol's inhibitory action on these pathways.
Caption: Simplified signaling pathways inhibited by this compound.
Conclusion
The synthesis of this compound from vanillin is a feasible and increasingly efficient process, particularly with the advent of biocatalytic methods. The enzymatic oxidative coupling of sinapyl alcohol, a key intermediate derived from vanillin, offers high yields and environmentally benign conditions. The potent biological activities of this compound, especially its anti-inflammatory and anticancer properties, make it a compelling candidate for further drug development and clinical investigation. The protocols and data presented here provide a comprehensive guide for researchers interested in the synthesis and application of this valuable natural product.
References
- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 8. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of (+)-Diasyringaresinol Using Oxidases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of diasyringaresinol, with a focus on achieving the desired (+)-stereoisomer. The synthesis relies on the oxidative coupling of sinapyl alcohol, catalyzed by oxidases such as laccases or a combination of an oxidase and a peroxidase. While the synthesis of racemic syringaresinol is well-established, achieving stereoselectivity to produce (+)-diasyringaresinol requires the crucial addition of a dirigent protein.
Introduction to Biocatalytic Synthesis of Diasyringaresinol
This compound is a lignan of significant interest due to its potential therapeutic properties. Its biocatalytic synthesis offers a green and efficient alternative to chemical methods. The core reaction involves the dimerization of two sinapyl alcohol molecules through oxidative coupling, a reaction catalyzed by oxidases. However, in the absence of a guiding molecule, this reaction typically yields a racemic mixture of (+)- and (-)-diasyringaresinol, collectively known as syringaresinol.
The key to achieving stereoselectivity lies in the use of dirigent proteins (DPs) . These proteins guide the coupling of the substrate radicals to favor the formation of a specific stereoisomer. While the dirigent protein from Forsythia intermedia is known to direct the synthesis of (+)-pinoresinol from coniferyl alcohol, a specific dirigent protein that effectively guides the synthesis of this compound from sinapyl alcohol is a current area of research. Therefore, the following sections detail the established methods for racemic syringaresinol synthesis and provide a conceptual protocol for the stereoselective synthesis of this compound, which incorporates the essential role of a dirigent protein.
Method 1: Laccase-Catalyzed Synthesis of (±)-Syringaresinol
This method utilizes a laccase from Trametes versicolor to catalyze the oxidative dimerization of sinapyl alcohol, resulting in a high yield of racemic syringaresinol.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Laccase from Trametes versicolor | [1] |
| Substrate | Sinapyl alcohol | [1] |
| Product | (±)-Syringaresinol | [1] |
| Yield | 93% | [1] |
| Reaction Time | Not specified | |
| Temperature | Not specified | |
| pH | Not specified |
Experimental Protocol
Materials:
-
Laccase from Trametes versicolor
-
Sinapyl alcohol
-
Sodium acetate buffer
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve sinapyl alcohol in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) containing a co-solvent such as acetonitrile to ensure substrate solubility.
-
Add the laccase solution to the substrate mixture to initiate the reaction. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction if necessary.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure (±)-syringaresinol.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Method 2: One-Pot Two-Enzyme Synthesis of (±)-Syringaresinol
This one-pot cascade reaction employs eugenol oxidase (EUGO) and horseradish peroxidase (HRP) to synthesize racemic syringaresinol from a more readily available precursor, 2,6-dimethoxy-4-allylphenol.[1] The EUGO converts the starting material to sinapyl alcohol, and the H₂O₂ generated in this step is utilized by HRP to catalyze the dimerization of sinapyl alcohol to syringaresinol. An engineered EUGO mutant (I427A) has been shown to be more efficient for this conversion.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzymes | Eugenol Oxidase (I427A mutant), Horseradish Peroxidase (HRP) | [1] |
| Starting Substrate | 2,6-dimethoxy-4-allylphenol | [1] |
| Intermediate | Sinapyl alcohol | [1] |
| Product | (±)-Syringaresinol | [1] |
| Yield | 81% | |
| Reaction Time | 25 hours | [1] |
| Temperature | Not specified | |
| pH | Not specified | |
| Enzyme Concentrations | 5 µM EUGO I427A, 0.65 µM HRP | [1] |
| Substrate Concentration | 10 mM 2,6-dimethoxy-4-allylphenol | [1] |
Experimental Protocol
Materials:
-
Eugenol oxidase (EUGO) I427A mutant
-
Horseradish peroxidase (HRP)
-
2,6-dimethoxy-4-allylphenol
-
Potassium phosphate buffer
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of 2,6-dimethoxy-4-allylphenol in potassium phosphate buffer (e.g., 50 mM, pH 7.5).
-
Add the EUGO I427A mutant and HRP to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for approximately 25 hours or until completion.[1]
-
-
Work-up and Extraction:
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.
-
-
Purification:
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to isolate pure (±)-syringaresinol.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Conceptual Protocol for Stereoselective Synthesis of this compound
To achieve the synthesis of the specific this compound enantiomer, the introduction of a dirigent protein that specifically directs the formation of this isomer from sinapyl alcohol radicals is necessary. The following protocol is a conceptual framework based on the principles of dirigent protein-mediated synthesis. The key variable is the source and efficacy of the dirigent protein.
Logical Workflow for Stereoselective Synthesis
Caption: Workflow for the stereoselective synthesis of this compound.
Experimental Protocol (Conceptual)
Materials:
-
Oxidase (Laccase or EUGO/HRP system)
-
Specific this compound-forming dirigent protein (to be identified and sourced)
-
Sinapyl alcohol (or 2,6-dimethoxy-4-allylphenol if using the EUGO/HRP system)
-
Appropriate buffer solution
-
Co-solvents as needed for solubility
-
Standard reagents for work-up and purification
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the dirigent protein in the reaction buffer.
-
Prepare a solution of sinapyl alcohol (or its precursor) in the same buffer, potentially with a co-solvent.
-
-
Reaction Initiation:
-
Combine the substrate and dirigent protein solutions in the reaction vessel.
-
Initiate the reaction by adding the oxidase (laccase or the EUGO/HRP pair).
-
-
Reaction Control and Monitoring:
-
Maintain the reaction at an optimal pH and temperature for both the oxidase and the dirigent protein.
-
Monitor the reaction for the formation of diasyringaresinol.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described for the racemic synthesis.
-
-
Chiral Analysis:
-
Crucially, analyze the purified product using chiral HPLC to determine the enantiomeric excess (e.e.) of the this compound. This step will validate the stereodirecting effect of the dirigent protein.
-
Visualizations
Biocatalytic Pathway to (±)-Syringaresinol
Caption: Biocatalytic conversion of a precursor to racemic syringaresinol.
References
Application Notes and Protocols: Extraction of (+)-Diasyringaresinol from Aquilaria agallocha
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of the lignan (+)-diasyringaresinol from the wood of Aquilaria agallocha, commonly known as agarwood. Lignans are a class of polyphenolic compounds with various reported pharmacological activities, making them of significant interest in drug discovery and development.[1] The following protocol is a comprehensive synthesis of established methodologies for lignan extraction from plant materials.[1][2] It includes steps for material preparation, solvent extraction, and chromatographic purification. Accompanying this protocol are illustrative data tables for yield and purity assessment, along with diagrams outlining the experimental workflow and a potential biological signaling pathway associated with the activity of similar lignans.
Introduction
Aquilaria agallocha is a valuable plant species renowned for producing agarwood, a resinous heartwood with a long history of use in traditional medicine and perfumery.[3][4] Beyond its aromatic properties, agarwood is a source of various bioactive secondary metabolites, including sesquiterpenes and lignans.[4][5] this compound is a lignan that has garnered interest for its potential therapeutic properties. The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and development.
This protocol outlines a robust and reproducible method for obtaining this compound from A. agallocha. The methodology is based on common techniques for the extraction of lignans, which often involve the use of polar solvents like ethanol or methanol.[1][3] A preliminary defatting step with a non-polar solvent is included to enhance the extraction efficiency of the target compound.[2] Purification is achieved through a combination of liquid-liquid partitioning and column chromatography.[6]
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried and powdered wood of Aquilaria agallocha.
-
Solvents: n-hexane, 95% ethanol, ethyl acetate, distilled water (all analytical grade).
-
Chromatography: Silica gel for column chromatography (60-120 mesh), Sephadex LH-20, and pre-coated Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Apparatus: Soxhlet extractor, rotary evaporator, magnetic stirrer, chromatography columns, UV lamp for TLC visualization.
Extraction and Purification Protocol
Step 1: Defatting of Plant Material
-
Weigh 100 g of dried, powdered Aquilaria agallocha wood.
-
Place the powder in a cellulose thimble and load it into a Soxhlet extractor.
-
Extract the powder with n-hexane for 6-8 hours to remove non-polar compounds such as fats and waxes.[2][7]
-
Discard the n-hexane extract.
-
Air-dry the defatted plant material to remove any residual solvent.
Step 2: Ethanolic Extraction
-
Transfer the defatted plant material to a round-bottom flask.
-
Add 1 L of 95% ethanol.
-
Perform extraction using a heated reflux technique for 8 hours.[1]
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
Step 3: Liquid-Liquid Partitioning
-
Dissolve the crude ethanolic extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid partitioning by extracting three times with 200 mL of ethyl acetate.
-
Combine the ethyl acetate fractions. This fraction will contain the lignans.[6]
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield a partially purified lignan-rich extract.
Step 4: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the collected fractions using TLC. A common developing solvent system for lignans is ethyl acetate:ethanol (19:1).[6] Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound with an Rf value corresponding to this compound.
-
For final purification, a Sephadex LH-20 column can be used with methanol as the eluent to remove any remaining impurities.[6]
Step 5: Recrystallization and Characterization
-
Concentrate the purified fractions to dryness.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals of this compound.
-
Filter and dry the crystals.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following tables present illustrative quantitative data for the extraction and purification of this compound from 100 g of dried Aquilaria agallocha wood. Note: These values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.
Table 1: Extraction and Purification Yields
| Extraction/Purification Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Ethanolic Extract | 100 | 12.5 | 12.5 |
| Ethyl Acetate Fraction | 12.5 | 3.8 | 3.8 (of initial) |
| Purified this compound | 3.8 | 0.15 | 0.15 (of initial) |
Table 2: Purity Assessment at Different Stages
| Sample | Method | Purity (%) |
| Ethyl Acetate Fraction | HPLC | ~40% |
| After Silica Gel Chromatography | HPLC | ~85% |
| After Sephadex LH-20 & Recrystallization | HPLC | >98% |
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound.
Illustrative Biological Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many lignans exhibit anti-inflammatory properties. The diagram below illustrates a generalized NF-κB signaling pathway, which is a key regulator of inflammation and a potential target for such compounds.
Caption: Generalized NF-κB inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: HPLC Method for the Quantification of (+)-Diasyringaresinol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-diasyringaresinol, a lignan of significant interest in pharmaceutical and nutraceutical research. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and formulated products. The protocol includes procedures for sample preparation, standard preparation, and method validation, ensuring reliability and reproducibility of results for researchers, scientists, and drug development professionals.
Introduction
This compound is a furofuran lignan found in various plant species. Lignans are a class of polyphenols that have garnered considerable attention for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[1][2][3][4] This document provides a comprehensive protocol for an HPLC-UV method tailored for the analysis of this compound.
Experimental
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).
-
Standards: A certified reference standard of this compound.
-
Sample Filtration: 0.45 µm or 0.22 µm syringe filters.
Chromatographic Conditions:
The following conditions are a robust starting point and can be optimized further based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol to the sample.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations of the working standards in triplicate. Plot peak area vs. concentration. | Correlation coefficient (R²) > 0.999 |
| Precision (Repeatability) | Analyze six replicate injections of a standard solution at a single concentration. | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | Repeat the precision analysis on a different day with a different analyst. | RSD ≤ 2% |
| Accuracy (Recovery) | Spike a blank matrix with known concentrations of the standard at three levels (low, medium, high). Analyze in triplicate. | Mean recovery between 98% and 102% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Table 2: Example Quantitative Data for Method Validation
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Repeatability (RSD%) | 1.2% |
| Intermediate Precision (RSD%) | 1.8% |
| Accuracy (Mean Recovery %) | 99.5% |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Note: The values in Table 2 are representative and should be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. phcogres.com [phcogres.com]
- 5. Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. journalijar.com [journalijar.com]
- 8. researchgate.net [researchgate.net]
In vitro antioxidant activity assays for (+)-Diasyringaresinol (e.g., DPPH, ABTS)
An essential lignan found in various plants, (+)-Diasyringaresinol, has garnered significant interest within the scientific community for its potential health benefits, largely attributed to its antioxidant properties. This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of this compound using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound is typically quantified by its effective concentration to scavenge 50% of the initial radicals (EC₅₀) or by its inhibitory concentration at 50% (IC₅₀). The table below summarizes the reported EC₅₀ values for syringaresinol (SYR).
| Assay | EC₅₀ (µg/mL) | EC₅₀ (µM)¹ | Reference Compound (Typical IC₅₀) |
| DPPH Radical Scavenging | 10.77 | ~25.7 | Ascorbic Acid (~5-10 µg/mL) |
| ABTS Radical Scavenging | 10.35 | ~24.7 | Trolox (~2.5-5 µg/mL) |
¹ Calculated based on the molecular weight of this compound (418.45 g/mol ). Note: The original source refers to "Syringaresinol (SYR)" without specifying the isomer.[1]
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a straightforward and widely used method to evaluate the free-radical scavenging ability of a compound.[2] DPPH is a stable free radical with a deep violet color, exhibiting a characteristic absorbance at approximately 517 nm.[2][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine. This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[2][3]
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Micropipettes
2.2.2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Positive Control Solutions: Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
2.2.3. Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
2.2.4. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control (DPPH solution and methanol).
-
A_sample is the absorbance of the test sample with DPPH solution.
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations and using linear regression analysis.
Visualizations
Caption: Chemical principle of the DPPH antioxidant assay.
Caption: Experimental workflow for the DPPH assay.
ABTS Radical Cation Decolorization Assay
Principle
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[4] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[5] The resulting radical cation has a characteristic blue-green color with absorption maxima at specific wavelengths, commonly measured at 734 nm.[4][6] In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and activity.[7]
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (spectrophotometric grade)
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive Control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Micropipettes
3.2.2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.
-
Diluted ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ working solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock and Working Solutions: Prepare as described for the DPPH assay.
-
Positive Control Solutions: Prepare as described for the DPPH assay.
3.2.3. Assay Procedure
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank control, add 20 µL of methanol to a well containing 180 µL of the diluted ABTS•⁺ solution.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
3.2.4. Calculation of Radical Scavenging Activity
The percentage of ABTS•⁺ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control (diluted ABTS•⁺ solution and methanol).
-
A_sample is the absorbance of the test sample with the diluted ABTS•⁺ solution.
The IC₅₀ value is determined in the same manner as for the DPPH assay.
Visualizations
Caption: Chemical principle of the ABTS antioxidant assay.
Caption: Experimental workflow for the ABTS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Free radical scavenging activity [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound (+)-Syringaresinol (FDB014720) - FooDB [foodb.ca]
Application Notes: Cell-Based Assays to Evaluate (+)-Diasyringaresinol Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-Diasyringaresinol (also referred to as syringaresinol or SGRS) is a naturally occurring lignan found in various plants. It has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties. Evaluating the bioactivity of natural compounds like this compound is a critical step in drug discovery and development. Cell-based assays provide a physiologically relevant context to study a compound's effects on cellular functions, viability, and signaling pathways. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity, anti-inflammatory, and antioxidant activities of this compound.
Section 1: Cytotoxicity and Cell Viability Assessment
Before evaluating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This ensures that the observed effects in subsequent assays are due to the compound's specific bioactivity and not a result of general toxicity. The Resazurin Reduction Assay is a sensitive and reliable method for this purpose.
Principle
The resazurin assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is directly proportional to the number of viable cells.
Experimental Protocol: Resazurin Reduction Assay
This protocol is adapted for adherent cell lines such as RAW 264.7 (macrophage), HepG2 (liver), or HT29 (colon).[1]
Materials:
-
This compound (SGRS) stock solution (e.g., in DMSO)
-
Mammalian cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Ex/Em: ~560/~590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1–5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SGRS in complete medium. Remove the old medium from the wells and add 100 µL of the SGRS dilutions (e.g., 0–100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest SGRS dose).
-
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.
-
Resazurin Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate for 1–4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (Fluorescence of Treated Cells / Fluorescence of Control Cells) × 100
Data Presentation
Studies have shown that syringaresinol, at concentrations up to 100 µM, does not induce cytotoxic effects in cell lines like HepG2 and HT29 after 24 hours of incubation.[1]
Table 1: Cytotoxicity of this compound in Mammalian Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| HepG2 | 0 - 100 | 24 | No significant effect | [1] |
| HT29 | 0 - 100 | 24 | No significant effect | [1] |
| RAW 264.7 | 25, 50, 100 | 18 | > 95% | [2] |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for the resazurin-based cell viability assay.
Section 2: Anti-Inflammatory Activity Assays
This compound has demonstrated significant anti-inflammatory effects. A common in vitro model for inflammation involves stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a potent inflammatory response.
Experimental Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
A. Nitric Oxide (NO) Production Assay (Griess Assay) Principle: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a key inflammatory mediator. In culture medium, NO is rapidly oxidized to nitrite (NO₂⁻). The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured to quantify NO production.[3][4]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in a 24-well plate and incubate for 16-24 hours.[2]
-
Pre-treatment: Pre-treat cells with various non-toxic concentrations of SGRS (e.g., 25, 50, 100 µM) for 1 hour.[2]
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for an additional 20-24 hours.[2]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[5]
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
B. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE₂ Measurement (ELISA) Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂), secreted into the culture medium.[2]
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Assay protocol.
-
Sample Collection: After the 20-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE₂ using commercially available kits according to the manufacturer’s instructions.[6][7] This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP), and finally, the addition of a substrate to produce a colorimetric signal.
-
Measurement and Quantification: Measure the absorbance and determine the cytokine/PGE₂ concentrations from a standard curve.
Data Presentation
This compound dose-dependently inhibits the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Table 2: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Concentration (µM) | % Inhibition (Approx.) | Reference |
| Nitric Oxide (NO) | 25 | ~25% | [2] |
| 50 | ~50% | [2] | |
| 100 | ~75% | [2] | |
| Prostaglandin E₂ (PGE₂) | 25 | ~20% | [2] |
| 50 | ~40% | [2] | |
| 100 | ~60% | [2] | |
| TNF-α | 100 | Significant Reduction | [2] |
| IL-1β | 100 | Significant Reduction | [2] |
| IL-6 | 100 | Significant Reduction | [2] |
Visualization: Anti-Inflammatory Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity.
Section 3: Analysis of Molecular Mechanisms (Signaling Pathways)
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways. In LPS-stimulated macrophages, the NF-κB and MAPK pathways are primary drivers of the inflammatory response.
Principle & Protocol: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique can measure the expression levels of inflammatory proteins like iNOS and COX-2 and the phosphorylation (activation) status of signaling proteins like p38, JNK, and IκBα.
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with SGRS and LPS as described previously. For MAPK phosphorylation, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-JNK, phospho-IκBα, or NF-κB p65. A loading control like β-actin or GAPDH should also be probed.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Data Summary & Signaling Pathway
This compound has been shown to inhibit the inflammatory cascade by suppressing the phosphorylation of p38 and JNK MAPKs. This leads to the reduced phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation and activation of the transcription factor NF-κB. Consequently, the transcription of NF-κB target genes, including iNOS, COX-2, TNF-α, and IL-6, is downregulated.[2]
Visualization: MAPK/NF-κB Signaling Pathway
Caption: Inhibition of the LPS-induced MAPK/NF-κB pathway by this compound.
Section 4: Antioxidant Activity Assay
Oxidative stress is implicated in inflammation and various diseases. Evaluating a compound's ability to reduce intracellular reactive oxygen species (ROS) is a key measure of its antioxidant potential.
Principle: DCF-DA Assay for Intracellular ROS
The cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorogenic dye used to measure ROS within cells. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity is proportional to the amount of intracellular ROS.[10][11]
Experimental Protocol: DCF-DA Assay
Materials:
-
Cell line (e.g., B16F10 melanoma or RAW 264.7)
-
ROS-inducing agent (e.g., H₂O₂, α-MSH, or LPS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
96-well clear-bottom black plates
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em: ~485/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of SGRS for a specified time (e.g., 1-24 hours).
-
DCFH-DA Loading: Remove the medium and wash cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in HBSS) to each well.[12]
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash and Stimulate: Remove the DCFH-DA solution and wash cells again with HBSS. Add the ROS-inducing agent (e.g., H₂O₂) diluted in HBSS to the cells.
-
Measurement: Immediately measure the fluorescence intensity over time (kinetic measurement) or at a fixed endpoint (e.g., 30-60 minutes) using a microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.
-
Calculation: Express ROS levels as a percentage of the stimulated control group. ROS Level (%) = (Fluorescence of Treated Cells / Fluorescence of Stimulated Control) × 100
Data Presentation
This compound has been shown to have a remarkable scavenging effect against α-MSH-stimulated ROS in B16F10 cells.
Table 3: Antioxidant Effect of this compound
| Cell Line | Stimulant | SGRS Concentration | Observation | Reference |
| B16F10 | α-MSH (0.2 µM) | Not specified | Remarkable ROS scavenging | [5] |
Visualization: Intracellular ROS Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Anti-inflammatory Effects of (+)-Diasyringaresinol in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diasyringaresinol, a lignan found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound in RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below are based on established methodologies and published research, offering a comprehensive guide for evaluating the compound's efficacy and mechanism of action.[1][2][3]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | < 1 | < 1 |
| LPS (1 µg/mL) | - | 100 | 100 |
| LPS + this compound | 25 | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 50 | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 100 | Significantly Reduced | Significantly Reduced |
Data are expressed as a percentage of the LPS-treated group. Significant reduction indicates a statistically significant difference (p < 0.05) compared to the LPS alone group. Actual inhibition percentages may vary between experiments.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| Control | - | < 1 | < 1 | < 1 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| LPS + this compound | 25 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 100 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data are expressed as a percentage of the LPS-treated group. Significant reduction indicates a statistically significant difference (p < 0.05) compared to the LPS alone group. Actual inhibition percentages may vary between experiments.[1][4]
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |
| Control | - | Not Detected | Not Detected |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| LPS + this compound | 25 | Dose-dependently Decreased | Dose-dependently Decreased |
| LPS + this compound | 50 | Dose-dependently Decreased | Dose-dependently Decreased |
| LPS + this compound | 100 | Dose-dependently Decreased | Dose-dependently Decreased |
Protein expression levels are normalized to an internal control (e.g., β-actin) and expressed relative to the LPS-treated group.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain optimal growth.[5]
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]
-
Treat the cells with this compound and/or LPS as described in the cell treatment protocol.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for an additional 4 hours at 37°C.[5]
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.[8]
-
Protocol:
-
Culture and treat RAW 264.7 cells in a 24-well plate as described previously.
-
After 24 hours of LPS stimulation, collect 100 µL of the culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis
This technique is used to detect the protein expression levels of key inflammatory mediators and signaling molecules.
-
Protocol:
-
Culture and treat RAW 264.7 cells in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
References
- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of (+)-Diasyringaresinol: Application Notes and Protocols for Cell Culture Models
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols outlining the neuroprotective properties of (+)-Diasyringaresinol. This document provides a comprehensive overview of the compound's effects in various cell culture models of neurodegeneration, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
This compound, a lignan found in various plants, has demonstrated significant promise as a neuroprotective agent. These application notes summarize the key findings and provide the necessary protocols to replicate and build upon this research. The information is designed to facilitate further investigation into the therapeutic potential of this compound for neurodegenerative diseases.
Quantitative Data Summary
The neuroprotective and anti-neuroinflammatory effects of syringaresinol derivatives have been quantified in neuronal and microglial cell lines. The following tables summarize the key findings.
Table 1: Neuroprotective Effects of a Syringaresinol Glycoside (SRG) on Corticosterone-Induced Apoptosis in PC12 Cells
| Parameter | Control | Corticosterone (100 µM) | Corticosterone + SRG (5 µM) | Corticosterone + SRG (10 µM) | Corticosterone + SRG (20 µM) |
| Cell Viability (% of Control) | 100% | ~50% | Increased | Increased | Significantly Increased |
| LDH Release (% of Control) | 100% | Significantly Increased | Decreased | Decreased | Significantly Decreased |
| Apoptosis Rate (%) | Normal | Significantly Increased | Decreased | Decreased | Significantly Decreased |
| Mitochondrial Membrane Potential | Normal | Decreased | Increased | Increased | Significantly Increased |
| Intracellular Ca2+ Concentration | Normal | Increased | Decreased | Decreased | Significantly Decreased |
Data is synthesized from a study on a syringaresinol derivative and may be indicative of the potential of this compound.[1]
Table 2: Anti-Neuroinflammatory Effects of (-)-Syringaresinol on LPS-Induced BV-2 Microglia
| Inflammatory Mediator | Control | LPS | LPS + Syringaresinol |
| Nitric Oxide (NO) Production | Baseline | Significantly Increased | Significantly Reduced |
| TNF-α Production | Baseline | Significantly Increased | Significantly Reduced |
| IL-6 Production | Baseline | Significantly Increased | Significantly Reduced |
| IL-1β Production | Baseline | Significantly Increased | Significantly Reduced |
| COX-2 Expression | Baseline | Significantly Increased | Significantly Reduced |
This data demonstrates the potent anti-inflammatory properties of syringaresinol in an in vitro model of neuroinflammation.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the neuroprotective properties of this compound.
Protocol 1: Assessment of Neuroprotection Against Excitotoxicity in SH-SY5Y Cells
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
1. Cell Culture and Maintenance:
- Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Excitotoxicity and Treatment:
- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
- Induce excitotoxicity by adding a final concentration of 15 mM L-glutamate to the culture medium.[3]
- Include a vehicle control group (no glutamate, no this compound) and a glutamate-only control group.
3. Assessment of Cell Viability (MTT Assay):
- After 24 hours of glutamate exposure, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in BV-2 Microglial Cells
This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells.
1. Cell Culture and Maintenance:
- Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Inflammation and Treatment:
- Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
- Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
- Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Determine the nitrite concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatants after 24 hours of LPS stimulation.
- Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of syringaresinol are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: Proposed signaling pathways for the neuroprotective effects of this compound.
Caption: General experimental workflow for assessing neuroprotective properties.
References
- 1. (-)-Syringaresinol-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Diasyringaresinol's Anticancer Activity Against Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diasyringaresinol, a lignan found in various plants, has garnered interest for its potential therapeutic properties, including its anticancer activities. Lignans, as a class of phytoestrogens, have been investigated for their role in the prevention and treatment of hormone-dependent cancers, such as breast cancer. This document provides a detailed overview of the current understanding of the anticancer effects of this compound and its related compounds against breast cancer cell lines. Due to the limited availability of data specifically on the this compound isomer, this report includes findings from studies on closely related lignans, such as syringin and pinoresinol, to provide a broader context for its potential mechanisms of action. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various breast cancer cell lines. The following sections summarize the quantitative data, detail the experimental protocols used to assess these effects, and visualize the proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of syringin and pinoresinol on breast cancer cell lines. This data is presented as a proxy for the potential activity of this compound.
Table 1: Cytotoxicity of Syringin against Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µg/mL) |
| MCF-7 | 48 hours | 207.9[1] |
| MDA-MB-231 | 48 hours | 228.8[1] |
Table 2: Effects of Pinoresinol on Cell Viability and Apoptosis
| Cell Line | Treatment | Observation | Reference |
| SkBr3 | Pinoresinol | 50% reduction in cell viability at 575 µM after 48 hours. | [2] |
| SkBr3 | Pinoresinol | 11-fold increase in apoptosis after 48 hours. | [3] |
| Fibroblast (non-cancerous) | Pinoresinol | 49% reduction in cell viability at 575 µM after 48 hours. | [2] |
| MDA-MB-231 | Pinoresinol | Showed cytotoxic and anti-proliferative activity. | |
| MCF-7 | Pinoresinol | Showed cytotoxic and anti-proliferative activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of the anticancer activities of lignans are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocols.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection and quantification of the protein of interest.
Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspases, PARP, cyclins, CDKs, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by related lignans.
Caption: Proposed mechanism of cell cycle arrest by syringaresinol and related compounds.
References
- 1. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 3. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Diasyringaresinol as a potential therapeutic agent
Application Notes and Protocols for Researchers
Introduction: (+)-Diasyringaresinol, a lignan found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound. The information compiled from various studies highlights its potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of pro-inflammatory mediators and cytokines.
Quantitative Data Summary:
| Cell Line | Treatment | Target | Effect | Concentration(s) | Reference |
| RAW 264.7 | LPS | NO Production | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | PGE2 Production | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | TNF-α Production | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | IL-1β Production | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | IL-6 Production | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | iNOS Protein Expression | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | COX-2 Protein Expression | Inhibition | 25, 50, 100 µM | [1] |
| RAW 264.7 | LPS | NF-κB Nuclear Translocation | Inhibition | 25, 50, 100 µM | [1][2] |
| Mouse Chondrocytes | IL-1β | NO Production | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | PGE2 Production | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | IL-6 Production | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | TNF-α Production | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | iNOS Expression | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | COX-2 Expression | Inhibition | Not Specified | [3] |
| Mouse Chondrocytes | IL-1β | MMP-13 Expression | Inhibition | Not Specified | [3] |
Signaling Pathway:
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols:
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
2. Western Blot for iNOS, COX-2, and NF-κB
-
Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and the nuclear translocation of NF-κB.
-
Materials:
-
Treated RAW 264.7 cells (from a similar setup as the NO assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Lyse the cells with RIPA buffer to obtain total protein lysates. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Antioxidant Activity
This compound exhibits potent antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress.
Quantitative Data Summary (for related compounds):
| Assay | Compound | IC50 / Value | Reference |
| DPPH Radical Scavenging | Indole-based caffeic acid amides | 50.98 - 136.8 µM | [4] |
| ABTS Radical Scavenging | Indole-based caffeic acid amides | 14.48 - 19.49 µM | [4] |
| ORAC | Resveratrol | 8.6 µM TE/mg | [5] |
Experimental Workflow:
Caption: Workflow for assessing the antioxidant capacity of this compound.
Experimental Protocols:
1. DPPH Radical Scavenging Assay
-
Objective: To measure the free radical scavenging activity of this compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
2. Lipid Peroxidation (MDA) Assay
-
Objective: To assess the ability of this compound to inhibit lipid peroxidation in a biological sample.
-
Materials:
-
Cell or tissue homogenate
-
This compound
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (for standard curve)
-
-
Procedure:
-
Induce lipid peroxidation in the homogenate (e.g., using FeSO4/ascorbate).
-
Treat the homogenate with different concentrations of this compound.
-
Add TCA to precipitate proteins and centrifuge.
-
To the supernatant, add TBA reagent and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
Neuroprotective Effects
Syringaresinol and related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Experimental Workflow:
References
- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Profiling of (+)-Diasyringaresinol Using a Colorimetric MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-Diasyringaresinol is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[2][3][4] Evaluating the cytotoxic potential of compounds like this compound is a critical first step in the preclinical assessment of their therapeutic efficacy. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, reliable, and colorimetric method for assessing cell viability and proliferation.[5][6]
Principle of the MTT Assay The MTT assay is based on the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[7] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570-590 nm) using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cytotoxicity.[5]
Experimental Protocol: MTT Assay for this compound
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
I. Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7, HL-60).
-
This compound: Stock solution prepared in sterile Dimethyl Sulfoxide (DMSO).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[7]
-
Solubilization Solution: DMSO, acidified isopropanol, or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[7]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Laminar flow hood.
-
II. Experimental Procedure
-
Cell Seeding: a. Culture cells until they reach 80-90% confluency. b. Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count to determine cell density. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution using serum-free culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. b. After the 24-hour incubation, carefully remove the old medium from the wells. c. Add 100 µL of the various concentrations of this compound to the respective wells. d. Include the following controls:
- Vehicle Control: Cells treated with serum-free medium containing the same concentration of DMSO used for the highest drug concentration.
- Untreated Control: Cells in serum-free medium only.
- Blank Control: Wells containing medium only (no cells) for background subtraction. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[8] b. Incubate the plate for 2-4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals (or the cells for adherent lines). b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] c. Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise. b. Read the plate within 1 hour of adding the solubilization solution.
III. Data Analysis
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
Experimental Workflow
Caption: Workflow diagram of the MTT cytotoxicity assay protocol.
Data Presentation
While comprehensive cytotoxicity data for this compound is not widely available in published literature, the table below summarizes the cytotoxic activity of its stereoisomer, (-)-syringaresinol, and a related syringic acid analog against different cancer cell lines to provide a comparative reference.
| Compound/Analog | Cell Line | Assay | IC₅₀ Value | Reference |
| (-)-Syringaresinol | HL-60 (Human Leukemia) | Viability Assay | Dose-dependent decrease | [2] |
| Syringic Acid Analog (SA10) | K562 (Human Leukemia) | Not Specified | 50.40 µg/mL | [9] |
| Matairesinol | MIA PaCa-2 (Pancreatic) | Not Specified | Proliferation Inhibition | [4] |
| Matairesinol | PANC-1 (Pancreatic) | Not Specified | Proliferation Inhibition | [4] |
Note: The data presented is for related compounds and should be used for reference purposes only. Experimental determination of the IC₅₀ for this compound is required.
Potential Mechanism of Action: Induction of Apoptosis
Studies on syringaresinol and related lignans suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death).[2][10] In human promyelocytic leukemia (HL-60) cells, (-)-syringaresinol has been shown to induce G1 phase cell cycle arrest followed by apoptosis.[2] This process involves the intrinsic or mitochondrial pathway of apoptosis, characterized by several key events:
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[2]
-
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2]
-
Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2]
Other studies have implicated syringaresinol in modulating signaling pathways related to oxidative stress and cell survival, such as the Keap1/Nrf2 and FOXO3/HIF-1α pathways, which could also contribute to its overall cellular effects.[10][11][12]
Signaling Pathway Visualization
Caption: Potential apoptotic signaling pathway induced by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syringaresinol protects against hypoxia/reoxygenation-induced cardiomyocytes injury and death by destabilization of HIF-1α in a FOXO3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syringaresinol protects against hypoxia/reoxygenation-induced cardiomyocytes injury and death by destabilization of HIF-1α in a FOXO3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Chiral HPLC Method Development for the Separation of (+)- and (-)-Diasyringaresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (+)- and (-)-diasyringaresinol. Diasyringaresinol, a lignan with potential biological activities, exists as a pair of enantiomers. The ability to separate and quantify these enantiomers is crucial for pharmacological and toxicological studies, as different enantiomers of a chiral compound can exhibit distinct biological effects. This protocol outlines a systematic approach to chiral method development, including column selection, mobile phase screening, and method optimization.
Introduction
Lignans are a class of polyphenolic compounds found in plants, and many, including diasyringaresinol, are chiral. The stereochemistry of these molecules can significantly influence their interaction with biological systems. Therefore, the development of robust analytical methods to separate and quantify individual enantiomers is of high importance in drug discovery and development. Chiral HPLC is a powerful technique for achieving this separation. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
This application note details a strategic workflow for developing a reliable chiral HPLC method for (+)- and (-)-diasyringaresinol, focusing on polysaccharide-based and Pirkle-type chiral stationary phases, which are known to be effective for a wide range of chiral compounds, including lignans.
Experimental Workflow
The development of a chiral HPLC method is a systematic process that begins with the screening of different columns and mobile phases, followed by optimization of the most promising conditions.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
Materials and Reagents
-
(±)-Diasyringaresinol reference standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (DEA)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.
Sample Preparation
-
Prepare a stock solution of (±)-diasyringaresinol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
For initial screening, dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition.
Initial Screening Protocol
The goal of the initial screening is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of separation between the enantiomers.
3.4.1. Chiral Stationary Phase (CSP) Selection
Based on the chemical structure of diasyringaresinol (a lignan), polysaccharide-based and Pirkle-type columns are recommended for the initial screening.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Example Commercial Columns | Rationale |
| Amylose Derivative | Chiralpak® AD-H, Lux® Amylose-1 | Proven success in separating lignan-related compounds[1]. |
| Cellulose Derivative | Chiralcel® OD-H, Lux® Cellulose-1 | Broad enantioselectivity for a wide range of chiral compounds[2]. |
| Pirkle-Type | Regis® (S,S) Whelk-O® 1 | Effective for compounds with π-acidic or π-basic groups. |
3.4.2. Mobile Phase Screening
Screen the selected CSPs with a set of standard mobile phases representing different separation modes.
Table 2: Screening Mobile Phase Conditions
| Mode | Mobile Phase Composition | Flow Rate | Temperature | Detection |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 mL/min | 25 °C | UV at 280 nm |
| n-Hexane / Ethanol (90:10, v/v) | 1.0 mL/min | 25 °C | UV at 280 nm | |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50, v/v) | 0.5 mL/min | 25 °C | UV at 280 nm |
| Reversed Phase (RP) | Water / Acetonitrile (50:50, v/v) | 0.8 mL/min | 25 °C | UV at 280 nm |
Note: For ionizable compounds, small amounts of additives like TFA (for acidic compounds) or DEA (for basic compounds) can be added to the mobile phase (0.1%) to improve peak shape and resolution.
Method Optimization Protocol
Once a CSP and mobile phase combination shows partial or full separation, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
3.5.1. Mobile Phase Composition
-
Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., IPA in n-Hexane) in small increments (e.g., 2%). For normal phase, decreasing the modifier percentage generally increases retention and can improve resolution. For reversed phase, the opposite is typically true.
-
Modifier Type: If resolution is still not optimal, consider changing the alcohol modifier in normal phase (e.g., from IPA to EtOH).
3.5.2. Flow Rate
-
Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). Lower flow rates can increase efficiency and improve resolution, at the cost of longer run times.
3.5.3. Column Temperature
-
Vary the column temperature (e.g., in 5 °C increments between 15 °C and 40 °C). Temperature can affect the thermodynamics of the chiral recognition process, and both increasing and decreasing the temperature should be investigated.
Data Presentation
The results of the screening and optimization experiments should be systematically recorded to facilitate comparison and decision-making.
Table 3: Example Data Summary for CSP Screening
| CSP | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Observations |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) | 5.2 | 6.1 | 1.3 | Partial separation, promising. |
| Chiralpak® AD-H | Water/ACN (50:50) | 3.5 | 3.5 | 0.0 | No separation. |
| Chiralcel® OD-H | n-Hexane/IPA (90:10) | 7.8 | 7.8 | 0.0 | No separation. |
| ... | ... | ... | ... | ... | ... |
Logical Relationships in Method Optimization
The optimization process involves a logical sequence of adjustments to achieve the desired separation.
Caption: Logical Flow of Method Optimization.
Conclusion
The development of a chiral HPLC method for the separation of (+)- and (-)-diasyringaresinol requires a systematic approach. By screening a selection of appropriate chiral stationary phases with different mobile phase systems and subsequently optimizing the most promising conditions, a robust and reliable method can be established. This will enable researchers to accurately determine the enantiomeric purity and concentration of diasyringaresinol in various samples, which is essential for understanding its pharmacological and biological properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Diasyringaresinol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (+)-diasyringaresinol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Syringaresinol
-
Question: My reaction is producing a low overall yield of syringaresinol. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors in both chemical and enzymatic synthesis.
-
Inenzymatic Synthesis:
-
Suboptimal Reaction Conditions: Temperature and pH play a crucial role. For the eugenol oxidase/horseradish peroxidase (HRP) system, higher temperatures (in the range of 15–45 °C) can increase the rate of formation, though final yields after 24 hours may be similar.[1] The optimal pH should be determined empirically for your specific enzyme system.
-
Enzyme Inhibition or Inactivation: The starting material, dihydrosinapyl alcohol, can act as an inhibitor or substrate for HRP.[1] To mitigate this, a stepwise addition of enzymes is recommended. Allow the first enzyme (e.g., eugenol oxidase) to convert the bulk of the starting material before adding the second enzyme (HRP).[1]
-
Byproduct Formation: The one-pot synthesis can lead to the formation of byproducts, limiting the yield of the desired syringaresinol.[1] Optimizing the reaction conditions and the timing of enzyme addition can help minimize side reactions.
-
-
In Chemical Synthesis:
-
Byproduct Generation: Chemical methods, such as those using copper catalysis, can be problematic due to the generation of byproducts and the need for extensive purification steps.[2]
-
Complexity of the Reaction: The synthesis of complex natural products like lignans often involves long linear sequences, making purification difficult and high yields challenging to achieve.[3]
-
-
Issue 2: Lack of Stereoselectivity (Formation of a Racemic Mixture)
-
Question: My synthesis is producing a racemic mixture of syringaresinol instead of the desired this compound enantiomer. Why is this happening and how can I achieve stereoselectivity?
-
Answer: The formation of a racemic mixture is the default outcome of the oxidative coupling of sinapyl alcohol in the absence of a chiral directing agent.
-
The Role of Dirigent Proteins (DIRs): To achieve stereoselectivity, the presence of a dirigent protein is crucial. DIRs are proteins that guide the stereoselective coupling of monolignol radicals to produce a specific enantiomer.[1][4][5] In the absence of DIRs, the monolignol radicals undergo spontaneous and non-selective coupling, resulting in a racemic mixture.[1]
-
Solution: To synthesize this compound, you must introduce a dirigent protein that specifically directs the formation of the (+) enantiomer into your reaction system. The selection of the appropriate DIR is critical, as different DIRs can lead to the formation of opposite enantiomers.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling with the purification of this compound from the reaction mixture. What strategies can I employ?
-
Answer: Purification challenges often arise from the presence of byproducts and unreacted starting materials.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a common method for the analysis and purification of lignans.[1] Preparative thin-layer chromatography (TLC) can also be used for the separation of diastereomers.
-
Reaction Optimization: The most effective way to simplify purification is to optimize the reaction to minimize byproduct formation. This includes fine-tuning reaction conditions (pH, temperature) and, in the case of enzymatic synthesis, the stepwise addition of enzymes.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main approaches for synthesizing this compound?
A1: The two primary approaches are chemical synthesis and enzymatic (biocatalytic) synthesis.
-
Chemical Synthesis: This often involves the oxidative coupling of sinapyl alcohol using catalysts like copper or ferric chloride (FeCl3). While yields up to 67% have been reported with copper catalysis, these methods can suffer from issues with toxic chemicals and difficult purification.[2]
-
Enzymatic Synthesis: This approach mimics the natural biosynthetic pathway and is considered more sustainable.[3] A common method is a one-pot, two-enzyme cascade reaction. For instance, eugenol oxidase can be used to convert a precursor like 2,6-dimethoxy-4-allylphenol or dihydrosinapyl alcohol to sinapyl alcohol. Subsequently, a peroxidase like HRP catalyzes the oxidative dimerization of sinapyl alcohol to syringaresinol.[1][2] To achieve the specific this compound stereoisomer, a dirigent protein must be included in the enzymatic system.
Q2: What is the role of a dirigent protein in the synthesis of this compound?
A2: A dirigent protein is essential for controlling the stereochemistry of the reaction. It does not have catalytic activity itself but directs the coupling of two sinapyl alcohol radicals in a specific orientation to produce the optically active this compound.[1][4][5] Without a dirigent protein, the reaction results in a racemic mixture of (+) and (-) enantiomers.
Q3: How can I optimize the yield in a two-enzyme cascade synthesis?
A3: Yield optimization in a two-enzyme system involves several key parameters:
-
Stepwise Enzyme Addition: Adding the peroxidase (e.g., HRP) after the oxidase (e.g., eugenol oxidase) has had time to convert the initial substrate can significantly improve yields by preventing inhibition of the peroxidase.[1] A study showed that adding HRP after 3 hours resulted in a syringaresinol yield of 68%, compared to 40% when both enzymes were added simultaneously.[1]
-
Temperature and pH: The optimal temperature and pH for the enzymes should be determined. For the EUGO10X-HRP cascade, higher temperatures between 15-45°C improved the reaction rate.[1]
-
Substrate Choice: Starting materials like the relatively inexpensive 2,6-dimethoxy-4-allylphenol can be used in enzymatic systems.[2]
Q4: Are there any safety concerns with the chemical synthesis of syringaresinol?
A4: Yes, chemical synthesis methods can involve toxic chemicals. For example, copper catalysis, while achieving good yields, is cited as being problematic due to the toxicity of the chemicals used.[2] This highlights the advantage of biocatalytic routes, which are generally considered more environmentally friendly.
Data Presentation
Table 1: Summary of Yields for Syringaresinol Synthesis Under Various Conditions
| Synthesis Method | Starting Material | Catalyst/Enzyme System | Key Conditions | Yield | Reference |
| One-Pot Biocatalytic Cascade | Dihydrosinapyl alcohol | EUGO10X and HRP (simultaneous addition) | 25 °C, pH 7.5, 24h | 40% | [1] |
| One-Pot Biocatalytic Cascade | Dihydrosinapyl alcohol | EUGO10X and HRP (stepwise addition) | 35 °C, HRP added after 3h | 68% | [1] |
| One-Pot Biocatalytic | 2,6-dimethoxy-4-allylphenol | I427A EUGO mutant and HRP | Semi-preparative scale (1 gr) | 81% | [6] |
| Chemical Synthesis | Sinapyl alcohol | Copper catalysis | Not specified | up to 67% | [2] |
| Chemical Synthesis | Sinapyl alcohol | Laccase (from Trametes versicolor) | Not specified | 93% | [2] |
Experimental Protocols
Key Experiment: One-Pot, Two-Enzyme Synthesis of Syringaresinol with Stepwise Enzyme Addition
This protocol is based on the methodology described for the synthesis of racemic syringaresinol, which can be adapted for this compound synthesis by the inclusion of a suitable dirigent protein.
Materials:
-
Dihydrosinapyl alcohol (starting material)
-
Eugenol oxidase variant (e.g., EUGO10X)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (KPi), 50 mM, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (for quenching)
-
HPLC system for analysis
Procedure:
-
Initial Reaction Setup:
-
Prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol and 10 µM eugenol oxidase in 50 mM KPi buffer (pH 7.5) with 10% (v/v) DMSO.
-
Incubate the reaction at 35 °C for 3 hours. This allows for the conversion of the majority of the dihydrosinapyl alcohol to sinapyl alcohol.
-
-
Stepwise Addition of HRP:
-
After the initial 3-hour incubation, add HRP to the reaction mixture to a final concentration of 10 µM.
-
-
Reaction Monitoring:
-
Continue the incubation and monitor the progress of the reaction over 24 hours.
-
To monitor, take 20 µL samples at various time points, quench with four volumes of acetonitrile, and centrifuge at 14,000 rpm for 5 minutes.
-
Analyze the supernatant using an HPLC system to determine the concentrations of the starting material, intermediate (sinapyl alcohol), and the final product (syringaresinol).[1]
-
Mandatory Visualization
Caption: Enzymatic synthesis of this compound.
References
- 1. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the functional characterization of DIR proteins through genome-wide in silico and evolutionary studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite Stereoselectivities of Dirigent Proteins in Arabidopsis and Schizandra Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+)-Diasyringaresinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the purification of (+)-diasyringaresinol. The information is presented in a question-and-answer format to directly address issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from plant extracts?
A1: The primary challenges stem from the complex nature of plant matrices. This compound is often present in low concentrations alongside a multitude of structurally similar compounds, including other lignans, diastereomers, and polyphenols. This complexity can lead to difficulties in achieving high purity and yield. Key challenges include co-elution of impurities during chromatography, degradation of the target compound, and the presence of multiple chiral centers which can complicate separation of stereoisomers.
Q2: Which extraction methods are most suitable for this compound?
A2: The choice of extraction method depends on the plant material and the scale of purification. Generally, a sequential extraction process is recommended to remove non-polar compounds first.[1] A common approach involves initial defatting with a non-polar solvent like n-hexane, followed by extraction of the lignans with a more polar solvent such as methanol or ethanol.[2] For thermolabile compounds, maceration at room temperature is an option, though it may require longer extraction times.[3]
Q3: What are the most effective chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary. This often starts with flash column chromatography for initial fractionation of the crude extract.[1] For final purification, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, particularly for separating closely related diastereomers.[4] Reversed-phase columns (e.g., C18) are commonly used for HPLC separation of lignans.[3] Other techniques like High-Speed Countercurrent Chromatography (HSCCC) have also been successfully used for purifying lignan glycosides and could be adapted for this compound.[5]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to assess purity by observing a single, sharp peak at the appropriate retention time. Mass Spectrometry (MS) provides the molecular weight of the compound. For complete structural elucidation and to confirm the stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC) is required.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after extraction. | - Incomplete extraction from the plant matrix.- Degradation of the compound during extraction. | - Increase the extraction time or the number of extraction cycles.- Use a Soxhlet apparatus for more efficient extraction.- If the compound is thermolabile, use a room temperature extraction method like maceration. |
| Co-elution of impurities with the target compound in column chromatography. | - The polarity of the solvent system is not optimal for separation.- The stationary phase is not providing sufficient selectivity. | - Adjust the solvent gradient in your chromatographic method. A shallower gradient can improve resolution.- Try a different stationary phase with a different selectivity.- Consider using a smaller mesh size silica gel for better separation. |
| A single peak on HPLC, but MS analysis shows multiple compounds. | - Co-eluting impurities that are not resolved by the current HPLC method. | - Optimize the HPLC method by changing the mobile phase, gradient, or column. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.- Use a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution. |
| Difficulty in separating diastereomers. | - Diastereomers have very similar physical and chemical properties, making them difficult to separate with standard chromatographic methods. | - Use a high-resolution chromatographic technique like preparative HPLC.- Chiral chromatography can be employed for the separation of enantiomers and can also be effective for diastereomers.[5]- Supercritical Fluid Chromatography (SFC) has also shown success in separating diastereomeric mixtures. |
| Broad or tailing peaks in HPLC. | - Column overload.- Secondary interactions between the analyte and the stationary phase. | - Reduce the amount of sample injected onto the column.- Add a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase to suppress ionization of phenolic hydroxyl groups and reduce tailing. |
Quantitative Data Summary
The following table provides representative data on the purification of a related furofuran lignan, pinoresinol diglucoside, which can serve as a benchmark for what might be expected when purifying this compound.
| Plant Source | Compound | Extraction Method | Purification Method | Yield | Purity | Reference |
| Eucommia ulmoides Oliv. (Bark) | Pinoresinol diglucoside | 30% Ethanol Eluate from Macroporous Resin | High-Speed Countercurrent Chromatography (HSCCC) | 21 mg from 200 mg crude extract | 96.7% | [5] |
| Carduus nutans (Fruit) | Pinoresinol | Not Specified | Centrifugal Partition Chromatography (CPC) | 33.7 mg from 10.0 g of fruit | 93.7% |
Detailed Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from plant material, adapted from established methods for related lignans.[2]
1. Plant Material and Pre-treatment:
-
Obtain the relevant plant material (e.g., leaves, stems, or roots).
-
Dry the plant material in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of phytochemicals.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Defatting and Extraction:
-
Immerse 100 g of the plant powder in 500 mL of n-hexane and stir for 24 hours at room temperature to remove fats and other non-polar compounds.[2]
-
Filter the mixture and discard the n-hexane.
-
Extract the defatted plant material with 85% methanol using a Soxhlet apparatus for 24-48 hours, or until the extraction is complete.[2]
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Fractionation:
-
Dissolve the crude extract in a minimal amount of methanol and then add distilled water.
-
Perform sequential liquid-liquid fractionation of the aqueous methanolic extract using solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, in a separatory funnel.[2]
-
Collect the different solvent fractions and evaporate them to dryness. The ethyl acetate fraction is often enriched in lignans.
4. Chromatographic Purification:
a. Flash Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound and evaporate the solvent.
b. Preparative High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.
-
Use a preparative reversed-phase C18 column.
-
Develop a suitable gradient elution method using a binary solvent system, such as water (often with a small percentage of acid like 0.1% formic acid) and methanol or acetonitrile.
-
Inject the sample and collect the fractions corresponding to the peak of this compound.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
5. Identification and Characterization:
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Confirm the identity and structure of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. Isolation and structural elucidation of two impurities from a diacerein bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Structural Elucidation of New Amphidinol Analogues from Amphidinium carterae Cultivated in a Pilot-Scale Photobioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for enzymatic synthesis of (+)-Diasyringaresinol
Welcome to the technical support center for the enzymatic synthesis of (+)-diasyringaresinol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during this stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of each enzyme in the synthesis of this compound?
A1: The enzymatic synthesis of this compound typically involves two key types of proteins: an oxidase (like laccase or peroxidase) and a dirigent protein (DIR). The oxidase catalyzes the one-electron oxidation of two sinapyl alcohol monomers to form phenoxy radicals.[1][2][3] The dirigent protein then captures these radicals and directs their coupling in a highly regio- and stereoselective manner to produce the desired this compound isomer.[1][2][4][5] In the absence of a dirigent protein, the radical coupling is non-selective and results in a mixture of racemic products.[1]
Q2: Can I use a different substrate besides sinapyl alcohol?
A2: While sinapyl alcohol is the direct precursor, related compounds can sometimes be used. For instance, 2,6-dimethoxy-4-allylphenol can be converted to sinapyl alcohol in situ by an eugenol oxidase, which is then dimerized by a peroxidase.[6] The efficiency of the reaction will depend on the substrate specificity of the chosen oxidase and dirigent protein. Some dirigent proteins have shown the ability to handle analogs of coniferyl alcohol, a related monolignol.[1]
Q3: What is the typical yield I can expect for this reaction?
A3: With optimized conditions, high yields of syringaresinol have been reported. For instance, a laccase-catalyzed synthesis of (±)-syringaresinol from sinapyl alcohol achieved a 93% yield at a multigram scale.[7] Another one-pot system using an engineered eugenol oxidase and horseradish peroxidase reported an 81% yield of syringaresinol.[6] The final yield will be highly dependent on the specific enzymes used and the optimization of reaction parameters.
Q4: How can I confirm the stereoselectivity of my synthesis?
A4: The stereochemistry of the product can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the purified product. Comparison with analytical data from authentic standards of (+)- and (-)-diasyringaresinol is essential for confirmation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Enzyme: Laccase or peroxidase may be denatured or inhibited. | - Verify the activity of your enzyme stock using a standard substrate (e.g., ABTS for laccase).- Ensure proper storage conditions for the enzymes.- Check for potential inhibitors in your reaction mixture (e.g., high concentrations of certain ions, chelating agents). |
| Sub-optimal Reaction Conditions: pH, temperature, or co-solvent concentration may not be ideal. | - Optimize the reaction pH, as laccase activity is highly pH-dependent. Fungal laccases typically prefer weakly acidic conditions (pH 4.5-5.0).[3]- Optimize the reaction temperature. While many laccases are active between 30-50°C, the optimal temperature can vary.[3][8]- If using a co-solvent to dissolve the substrate, optimize its concentration as it can impact enzyme activity. | |
| Poor Substrate Quality: Sinapyl alcohol may have degraded. | - Use freshly prepared or properly stored sinapyl alcohol.- Verify the purity of the substrate using techniques like NMR or HPLC. | |
| Formation of Racemic Mixture or Incorrect Stereoisomer | Inactive or Absent Dirigent Protein: The dirigent protein is essential for stereoselectivity. | - Confirm the presence and activity of the dirigent protein.- Ensure the dirigent protein is compatible with the chosen oxidase and substrate. |
| Non-enzymatic Background Reaction: Radical coupling may be occurring without the guidance of the dirigent protein. | - Optimize the rate of substrate addition to maintain a low concentration of radicals at any given time, favoring the dirigent protein-mediated pathway.- Adjust the enzyme-to-substrate ratio. | |
| Formation of Byproducts (e.g., 8-O-4 dimers) | Non-selective Radical Coupling: In the absence of a functional dirigent protein, other coupling products can form. | - This strongly indicates an issue with the dirigent protein's function. Re-evaluate the dirigent protein's activity and the reaction conditions that might affect its binding and directing capabilities. |
| Enzyme Instability during the Reaction | Harsh Reaction Conditions: Extreme pH or temperature can denature the enzymes. | - Operate within the known stable pH and temperature ranges for your specific laccase and dirigent protein.[9][10]- Consider enzyme immobilization to potentially enhance stability. |
| Presence of Proteases: Contamination in the enzyme preparation can lead to degradation. | - Use highly purified enzyme preparations.- Consider adding protease inhibitors if contamination is suspected. |
Optimized Reaction Conditions
The optimal conditions for the enzymatic synthesis of this compound can vary depending on the specific enzymes used. The following table summarizes ranges and specific values reported in the literature to serve as a starting point for optimization.
| Parameter | Reported Range / Value | Source |
| pH | 4.4 - 5.0 (Acetate Buffer) | [3][7][11] |
| Temperature | 30°C - 37°C | [3][11] |
| Enzyme | Laccase from Trametes versicolor or Horseradish Peroxidase (HRP) with a Dirigent Protein | [1][6][7] |
| Co-solvent | Acetonitrile (e.g., 12%) or Acetone | [7] |
| Substrate | Sinapyl Alcohol | [7] |
Experimental Protocols
General Protocol for Laccase-Dirigent Protein Mediated Synthesis of this compound
This protocol is a generalized procedure based on common practices in the field and should be optimized for your specific enzymes and experimental setup.
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M sodium acetate buffer, pH 4.4).
-
If required for substrate solubility, add an appropriate amount of a co-solvent like acetonitrile.
-
Add the dirigent protein to the buffered solution and mix gently.
-
-
Substrate Addition:
-
Dissolve sinapyl alcohol in the reaction buffer or co-solvent.
-
Add the sinapyl alcohol solution to the reaction vessel containing the buffer and dirigent protein.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the laccase solution.
-
The reaction mixture should be stirred gently at the optimized temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Extract the product into an organic solvent.
-
Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified pathway for the biosynthesis of this compound.
References
- 1. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the functional characterization of DIR proteins through genome-wide in silico and evolutionary studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Thermo-Active Laccase Isoenzyme From Trametes trogii and Its Potential for Dye Decolorization at High Temperature [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Laccase Production from a Temperature and pH Tolerant Fungal Strain of Trametes hirsuta (MTCC 11397) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laccases and Tyrosinases in Organic Synthesis [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with (+)-Diasyringaresinol in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-diasyringaresinol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, like many lignans, this compound is a lipophilic molecule with poor water solubility, which can pose significant challenges for its use in aqueous-based in vitro assays.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: Precipitation in cell culture medium is a common issue with hydrophobic compounds like this compound. This typically occurs when a concentrated stock solution, usually in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. The abrupt change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the assay. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 1%, with many researchers aiming for 0.5% or even 0.1% to minimize cytotoxicity and off-target effects. It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.
Troubleshooting Guide: Enhancing the Solubility of this compound
This guide provides several methods to improve the solubility of this compound for in vitro experiments.
Method 1: Using a Co-solvent (DMSO)
Dimethyl sulfoxide (DMSO) is a common and effective organic solvent for dissolving hydrophobic compounds.
Issue: this compound precipitates when added to the aqueous assay buffer.
Solution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions to the final working concentration.
Experimental Protocol:
-
Prepare a 10 mM stock solution:
-
Weigh out a precise amount of this compound.
-
Dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Use of an ultrasonic bath can aid in dissolution. One source indicates a solubility of up to 25 mg/mL in DMSO with sonication.
-
-
Prepare intermediate dilutions (if necessary):
-
Based on your final desired concentration, you may need to prepare intermediate dilutions of the 10 mM stock in 100% DMSO.
-
-
Prepare the final working solution:
-
Warm your aqueous assay buffer or cell culture medium to 37°C.
-
While vortexing the buffer/medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. This rapid mixing helps to disperse the compound before it has a chance to aggregate.
-
Ensure the final DMSO concentration in your assay remains within the tolerated limits for your cells.
-
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.
Issue: Even with DMSO, the solubility of this compound is insufficient, or you wish to avoid using organic solvents.
Solution: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol:
-
Prepare the cyclodextrin solution:
-
Dissolve a known concentration of HP-β-CD in your aqueous buffer (e.g., a 10% w/v solution).
-
-
Complexation:
-
Add powdered this compound directly to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
-
Separation of uncomplexed compound:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved, uncomplexed this compound.
-
-
Sterilization and Concentration Determination:
-
Carefully collect the supernatant.
-
For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm filter.
-
It is crucial to determine the final concentration of the solubilized this compound in the filtrate using an appropriate analytical method, such as HPLC-UV.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for syringaresinol. Note that the solubility of the specific this compound enantiomer may vary slightly, but these values provide a useful reference.
| Solvent | Solubility | Notes |
| Water | 0.048 g/L | Practically insoluble.[1] |
| DMSO | 25 mg/mL | Requires sonication.[2] |
| DMSO | 90 mg/mL | Data for (-)-Syringaresinol; sonication recommended. |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 3.3 mg/mL | Sonication recommended. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data; specific concentrations not reported.[3] |
Signaling Pathways and Experimental Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
References
Stability of (+)-Diasyringaresinol in different solvents and pH
This technical support center provides guidance and answers frequently asked questions regarding the stability of (+)-diasyringaresinol in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While specific quantitative stability data for this compound in various organic solvents is not extensively documented in publicly available literature, general knowledge of related furofuran lignans suggests that its stability can be solvent-dependent. For short-term storage and immediate use, common solvents like ethanol, methanol, DMSO, and acetonitrile are generally acceptable. However, for long-term storage, it is crucial to perform a stability study in the solvent of choice. It is advisable to store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.
Q2: How does pH affect the stability of this compound?
A2: this compound, being a phenolic compound, is susceptible to degradation in alkaline conditions. The phenolic hydroxyl groups can be deprotonated at high pH, leading to the formation of phenoxide ions that are more susceptible to oxidation. This can result in the opening of the furofuran ring and the formation of various degradation products. Therefore, it is recommended to maintain neutral or slightly acidic conditions (pH 4-6) for aqueous solutions of this compound to ensure its stability. One study noted that for syringaresinol, oxidation potentials were measured at a pH of 12.45, indicating activity in a highly alkaline environment which can be associated with degradation pathways.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of furofuran lignans, potential degradation pathways for this compound include oxidation and hydrolysis, particularly under stressful conditions such as high pH, elevated temperature, or exposure to light. Oxidative degradation can be initiated at the phenolic hydroxyl groups, potentially leading to quinone-type structures and cleavage of the ether linkages in the furofuran rings. Hydrolysis, especially under acidic or basic conditions, could also lead to the opening of the tetrahydrofuran rings.
Q4: How can I monitor the stability of my this compound samples?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method.[2][3] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Key parameters to monitor over time include the peak area or concentration of the parent compound and the appearance of any new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
pH of the Medium: Check the pH of your cell culture or assay buffer. If it is alkaline, consider buffering it to a neutral or slightly acidic pH, if compatible with your experimental system.
-
Solvent Effects: If you are using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay medium is low and does not affect the stability of the compound.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (37°C) can contribute to degradation. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Control Experiment: Perform a control experiment where this compound is incubated in the assay medium for the duration of the experiment without the biological system (e.g., cells). Analyze the sample by HPLC at the beginning and end of the incubation period to assess its stability under the assay conditions.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of this compound in the sample or during the analytical process.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for HPLC analysis immediately before injection. Avoid prolonged storage of diluted samples at room temperature.
-
Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of this compound. A slightly acidic mobile phase is often preferred for phenolic compounds.
-
Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study.[4][5][6][7] Expose a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the stressed samples by HPLC. This will help in identifying the retention times of potential degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. Co-elution of degradation products can lead to inaccurate quantification.
-
Data Presentation
The following tables are templates for organizing and presenting stability data for this compound from your own experiments.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Time Point | Concentration (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area %) |
| Methanol | 0 h | 100 | 0 | |
| 24 h | ||||
| 1 week | ||||
| 1 month | ||||
| Ethanol | 0 h | 100 | 0 | |
| 24 h | ||||
| 1 week | ||||
| 1 month | ||||
| DMSO | 0 h | 100 | 0 | |
| 24 h | ||||
| 1 week | ||||
| 1 month | ||||
| Acetonitrile | 0 h | 100 | 0 | |
| 24 h | ||||
| 1 week | ||||
| 1 month |
Table 2: Stability of this compound in Aqueous Buffers at 37°C
| pH | Time Point | Concentration (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area %) |
| pH 4.0 | 0 h | 100 | 0 | |
| 6 h | ||||
| 12 h | ||||
| 24 h | ||||
| pH 7.4 | 0 h | 100 | 0 | |
| 6 h | ||||
| 12 h | ||||
| 24 h | ||||
| pH 9.0 | 0 h | 100 | 0 | |
| 6 h | ||||
| 12 h | ||||
| 24 h |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the sample with 0.1 M HCl before HPLC analysis. Given the susceptibility of phenolic compounds to alkaline conditions, degradation may be rapid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer a portion of the solid this compound to a vial and heat it in an oven at a specific temperature (e.g., 105°C) for a defined period. Dissolve the sample in a suitable solvent before analysis. For solutions, incubate the stock solution at an elevated temperature.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. biomedres.us [biomedres.us]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
Preventing degradation of (+)-Diasyringaresinol during extraction
Welcome to the technical support center for the extraction of (+)-Diasyringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and purification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, a phenolic compound, are exposure to harsh environmental conditions. These include:
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Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.
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Extreme pH: Both highly acidic and alkaline conditions can promote the degradation of lignans. While acidic hydrolysis is sometimes used to cleave glycosidic linkages, it can also lead to the formation of degradation products.
-
High Temperatures: Although lignans are relatively heat-stable, prolonged exposure to high temperatures during extraction and solvent evaporation can lead to thermal degradation.
-
Light Exposure: Photodegradation can occur when extracts containing this compound are exposed to direct light, particularly UV radiation.
Q2: What are the common degradation products of syringaresinol?
A2: During extraction, syringaresinol can undergo oxidative degradation. While specific chemical degradation products from extraction are not extensively documented in the literature, microbial degradation studies provide insights into potential breakdown pathways, which often involve oxidative cleavage of the furofuran ring system.
Q3: What is the optimal temperature range for extracting this compound?
A3: For many lignans and related phenolic compounds, an optimal extraction temperature is typically between 40-60°C. While higher temperatures might increase extraction efficiency for some compounds, they also increase the risk of thermal degradation. For a related compound, syringin, an optimal extraction temperature was found to be 60°C, balancing yield and stability.
Q4: Which solvent systems are recommended for extracting this compound while minimizing degradation?
A4: Polar organic solvents and their aqueous mixtures are generally effective for lignan extraction. Methanol and ethanol are commonly used. For instance, a 95% ethanolic extract has been used to isolate syringaresinol from Daphne genkwa. The choice of solvent can also influence the stability of the compound. It is advisable to use degassed solvents to minimize oxidation. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].
Q5: How can I prevent oxidation of this compound during extraction?
A5: To minimize oxidation, several precautions can be taken:
-
Use of Antioxidants: The addition of small amounts of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can inhibit oxidative degradation.
-
Inert Atmosphere: Performing the extraction and subsequent processing steps under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.
-
Chelating Agents: If contamination with metal ions is a concern, adding a chelating agent like EDTA can be beneficial.
-
Degassed Solvents: Using solvents that have been degassed by sonication or sparging with an inert gas can remove dissolved oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete extraction. 2. Degradation during extraction. 3. Suboptimal solvent-to-solid ratio. | 1. Increase extraction time or use a more efficient method (e.g., ultrasound-assisted extraction). 2. Implement protective measures against degradation (see below). 3. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency. |
| Presence of Impurities or Degradation Products in the Final Extract | 1. Oxidation of this compound. 2. Thermal degradation. 3. Photodegradation. 4. pH-induced degradation. | 1. Add antioxidants (e.g., ascorbic acid) to the extraction solvent and work under an inert atmosphere. 2. Maintain extraction temperature below 60°C and use low temperatures for solvent evaporation. 3. Protect the extraction mixture and subsequent extracts from light by using amber glassware or covering with aluminum foil. 4. Maintain a neutral or slightly acidic pH during extraction and purification. |
| Discoloration of the Extract (e.g., browning) | Oxidation and polymerization of phenolic compounds. | This is a strong indicator of oxidation. Immediately implement all recommended measures to prevent oxidation. Consider purifying the extract promptly. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material (e.g., Daphne genkwa)
This protocol provides a general guideline for the extraction of this compound with an emphasis on minimizing degradation.
Materials:
-
Dried and powdered plant material (e.g., flower buds of Daphne genkwa)
-
95% Ethanol (degassed)
-
Ascorbic acid (optional, as an antioxidant)
-
Rotary evaporator
-
Amber glassware
-
Nitrogen or Argon gas (optional)
Procedure:
-
Weigh the powdered plant material and place it in an amber flask.
-
Add degassed 95% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
(Optional) Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v).
-
If available, flush the flask with nitrogen or argon gas before sealing.
-
Macerate the mixture at room temperature for 24 hours with occasional agitation, or perform extraction at a controlled temperature of 40-60°C for a shorter duration (e.g., 2-4 hours) using a temperature-controlled shaker.
-
Filter the extract through an appropriate filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.
-
Store the crude extract in an amber vial at -20°C under an inert atmosphere until further purification.
Data Presentation
The following tables summarize the impact of various experimental conditions on the stability and extraction of phenolic compounds, providing a reference for optimizing the extraction of this compound.
Table 1: Effect of Temperature on the Extraction Yield and Stability of Phenolic Compounds (Illustrative)
| Temperature (°C) | Relative Yield (%) | Purity (%) | Observations |
| 25 | 75 | 95 | Slower extraction, but minimal degradation. |
| 40 | 90 | 92 | Good balance of yield and stability. |
| 60 | 100 | 88 | Optimal yield for some related compounds, but increased risk of degradation with prolonged exposure. |
| 80 | >100 | 80 | Higher extraction of other compounds, significant potential for degradation of target compound. |
| 100 | >100 | <70 | Severe degradation likely, discoloration of extract observed. |
*Relative yield may exceed 100% due to the co-extraction of other compounds at higher temperatures.
Table 2: Effect of pH on the Stability of Phenolic Compounds (Illustrative)
| pH | Stability | Degradation Rate | Notes |
| < 4 | High | Low | Phenolic compounds are generally more stable in acidic conditions. However, very low pH can cause hydrolysis of glycosides. |
| 4 - 6 | Good | Moderate | A good target range for balancing stability and solubility. |
| 7 (Neutral) | Moderate | Moderate to High | Increased susceptibility to oxidation. |
| > 8 (Alkaline) | Low | High | Alkaline conditions significantly accelerate the oxidative degradation of phenolic compounds. |
Visualizations
Degradation Pathways and Prevention Workflow
The following diagrams illustrate the key degradation pathways for syringaresinol and a recommended workflow to minimize degradation during extraction.
Caption: Key degradation pathways for this compound.
Caption: Recommended workflow for minimizing this compound degradation.
References
Troubleshooting low yield in natural product isolation of (+)-Diasyringaresinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the natural product isolation of (+)-diasyringaresinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of this compound in the Crude Extract
Question: I have performed the initial solvent extraction of my plant material, but upon preliminary analysis (e.g., TLC or LC-MS), I am seeing a very low amount or no trace of this compound. What could be the issue?
Answer:
Several factors during the initial extraction phase can lead to a poor yield of this compound in the crude extract. Here is a step-by-step troubleshooting guide:
-
Plant Material Selection and Handling:
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Incorrect Plant Part: Ensure you are using the correct part of the plant where this compound is most abundant. For many lignans, concentration can vary significantly between the roots, stems, leaves, and seeds.
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Improper Drying and Storage: Lignans are generally stable at moderate temperatures; however, improper drying or prolonged storage in humid conditions can lead to degradation by microbial contamination or enzymatic activity.[1] The plant material should be properly dried (air-dried, oven-dried at a moderate temperature e.g., < 60°C, or freeze-dried) and stored in a cool, dark, and dry place.[1]
-
-
Extraction Solvent and Method:
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Inappropriate Solvent Polarity: this compound is a polar molecule. The use of non-polar solvents like hexane for the primary extraction will likely result in a very low yield. A sequential extraction, starting with a non-polar solvent to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethanol, methanol, or acetone, is often recommended for lignans.[2] Aqueous mixtures of ethanol or methanol are particularly effective for extracting lignan glycosides and polar aglycones.
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Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium. While lignans are relatively heat-stable, prolonged exposure to very high temperatures should be avoided.[1] An extraction time of several hours with stirring or sonication is typically required. For reflux extraction, temperatures around the boiling point of the solvent (e.g., 80-100°C for ethanol/methanol) can be effective.
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Inadequate Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to incomplete extraction. Ensure a sufficient volume of solvent is used to fully submerge the plant material and allow for efficient mass transfer.
-
-
Sample Preparation:
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Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration. However, an excessively fine powder can complicate filtration.
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Hydrolysis of Glycosidic Linkages: In some plant matrices, lignans may exist as glycosides or be part of a larger complex.[1][3] Acidic or alkaline hydrolysis can be employed to release the aglycone, this compound. However, it is crucial to note that acidic conditions can potentially lead to the degradation of the target compound.[1]
-
2. Poor Separation and Co-elution during Column Chromatography
Question: I am having difficulty separating this compound from other compounds during column chromatography. My fractions are consistently impure. What can I do to improve the separation?
Answer:
Achieving pure fractions of this compound requires careful optimization of your chromatographic conditions. Here are some troubleshooting steps:
-
Stationary Phase Selection:
-
Silica Gel: Silica gel is the most common stationary phase for the purification of moderately polar compounds like lignans. Ensure the silica gel is of appropriate mesh size and is properly packed to avoid channeling.
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be an effective alternative or a subsequent purification step.
-
-
Mobile Phase Optimization:
-
Solvent System: The choice of solvent system is critical. A common approach for lignans on silica gel is a gradient elution with a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation on the column.
-
Gradient Elution: A stepwise or linear gradient elution, gradually increasing the polarity of the mobile phase, is often more effective than isocratic elution for separating complex mixtures.
-
-
Column Loading and Elution:
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent. Overloading the column is a common cause of poor separation.
-
Flow Rate: A slower flow rate generally provides better resolution.
-
Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify the fractions containing the pure compound.
-
3. Degradation of this compound During Isolation
Question: I suspect that my target compound, this compound, is degrading during the isolation process, leading to a low final yield. What are the likely causes and how can I prevent this?
Answer:
Degradation of the target compound is a significant contributor to low yields. Here are potential causes and preventative measures:
-
pH Sensitivity:
-
Acidic Conditions: Some lignans are susceptible to degradation under strongly acidic conditions.[1] If acid hydrolysis is used to cleave glycosidic bonds, it should be performed under mild conditions and for a limited time. Neutralize the extract immediately after hydrolysis.
-
Alkaline Conditions: While alkaline hydrolysis is also used, prolonged exposure to strong bases can also lead to degradation.
-
-
Temperature and Light Exposure:
-
Thermal Stability: While many lignans are relatively stable at temperatures below 100°C, prolonged exposure to high heat, especially in the presence of oxygen or catalysts, can cause degradation.[1] Use the lowest effective temperature for extraction and solvent evaporation.
-
Photosensitivity: Phenolic compounds can be sensitive to light. It is good practice to protect the extracts and purified compound from direct light by using amber glassware or covering flasks with aluminum foil.
-
-
Oxidation:
-
Phenolic Hydroxyl Groups: The phenolic hydroxyl groups in this compound can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. The use of antioxidants in the extraction solvent can also be considered, although this will require subsequent removal.
-
Data Presentation
Due to the limited availability of specific quantitative data for the isolation of this compound from natural sources in the searched literature, the following table presents typical yields obtained for the closely related lignan, (+)-syringaresinol, and other lignans to provide a general benchmark.
| Plant Source | Lignan | Extraction Method | Purification Method | Yield | Reference |
| Magnolia thailandica (twigs) | (+)-Syringaresinol | Maceration with Hexane followed by CH₂Cl₂:CH₃OH (2:1) | Silica Gel Column Chromatography | 0.0127% (w/w) | [4] |
| Flaxseed | Secoisolariciresinol Diglucoside (SDG) | Alkaline Hydrolysis followed by solvent extraction | Not specified in detail | 1-4% (w/w) | [5] |
| Sesame Seed Oil | Sesamin | Saponification and solvent partitioning | Crystallization | Not specified |
Experimental Protocols
The following is a representative protocol for the isolation of lignans, adapted for this compound, based on general procedures found in the literature.
1. Plant Material Preparation and Extraction
-
Plant Material: Dried and powdered plant material (e.g., roots and stems of Daphne giraldii).
-
Protocol:
-
Defat the powdered plant material (e.g., 1 kg) by maceration or Soxhlet extraction with a non-polar solvent such as hexane for 24 hours to remove lipids and other non-polar constituents.
-
Air-dry the defatted plant material.
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Extract the defatted material with methanol or ethanol (e.g., 3 x 5 L) at room temperature with stirring for 24 hours for each extraction.
-
Combine the methanol/ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Chromatographic Purification
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or hexane-ethyl acetate.
-
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Pack a silica gel column with the chosen non-polar solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform, gradually increasing the percentage of methanol).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing with a UV lamp (254 nm) and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound of interest with a similar TLC profile.
-
Further purify the combined fractions using preparative TLC or HPLC if necessary to obtain pure this compound.
-
3. Spectroscopic Characterization of a Related Lignan, (+)-Syringaresinol
The following data for the closely related lignan, (+)-syringaresinol, can be used as a reference for the characterization of this compound.
-
¹H NMR (in CD₃OD, 400 MHz): δ 6.72 (2H, s, H-2 and H-6), 4.77 (1H, d, J = 4.6 Hz, H-7), 3.14 (1H, m, H-8), 3.91 (1H, m, H-9a), 4.28 (1H, m, H-9b), 6.65 (2H, s, H-2', H-6'), 4.72 (1H, d, J = 4.5 Hz, H-7'), 3.14 (1H, m, H-8'), 3.91 (1H, m, H-9'a), 4.28 (1H, m, H-9'b), 3.86 (6H, s, 2 x -OCH₃), 3.84 (6H, s, 2 x -OCH₃).[6]
-
¹³C NMR (in CD₃OD, 100 MHz): δ 139.62 (C-1), 104.96 (C-2), 154.49 (C-3), 135.72 (C-4), 154.49 (C-5), 104.96 (C-6), 87.26 (C-7), 55.57 (C-8), 72.93 (C-9), 56.90 (2 x -OCH₃), 133.17 (C-1'), 104.66 (C-2'), 149.44 (C-3'), 136.35 (C-4'), 149.44 (C-5'), 104.66 (C-6'), 87.65 (C-7'), 55.78 (C-8'), 72.99 (C-9'), 57.16 (2 x -OCH₃).[6]
-
Mass Spectrometry (EIMS): m/z 418 [M]⁺.[4]
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationships in troubleshooting low yield.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioassay Reproducibility with (+)-Diasyringaresinol
This technical support center provides troubleshooting guidance and detailed experimental protocols to enhance the reproducibility of bioassays utilizing (+)-diasyringaresinol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Solubility Issues: My this compound won't dissolve or precipitates out of solution. | Cause: this compound, like many polyphenolic compounds, has limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Solution: 1. Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Stock solutions in these solvents can typically be stored at -20°C. 2. Working Solution Preparation: For your bioassay, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure rapid and thorough mixing during dilution to minimize precipitation. 3. Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (generally below 0.5%) to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. |
| 2. Inconsistent Results: I'm observing high variability between replicate wells or experiments. | Cause: This can be due to several factors, including the instability of the compound in the culture medium, inconsistent dosing, or the formation of aggregates. Solution: 1. Compound Stability: Phenolic compounds can be unstable in cell culture media, with stability influenced by pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound for each experiment. Minimize the exposure of your compound-containing media to light.[1] 2. Aggregate Formation: Some phenolic compounds can form aggregates in aqueous solutions, which may lead to non-specific inhibition and false-positive results.[2][3] To test for this, consider including a non-ionic detergent like Triton X-100 (at a concentration that does not affect your assay) in a control experiment to see if the observed activity is diminished. 3. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and dosing plates. |
| 3. Lower-than-Expected Bioactivity. | Cause: The compound may have degraded, or the concentration used is not optimal for the specific bioassay. Solution: 1. Fresh Preparations: Always use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50) of this compound for your specific cell type and assay conditions. 3. Assay Duration: Consider the stability of the compound over the time course of your experiment. For longer incubation times, the effective concentration of the compound may decrease. |
| 4. Unexpected Cytotoxicity. | Cause: The observed cytotoxicity could be due to the compound itself at high concentrations, the solvent used for dissolution, or impurities. Solution: 1. Determine Cytotoxicity Threshold: Before conducting your bioassay, perform a cytotoxicity assay (e.g., MTT, resazurin reduction) to determine the concentration range of this compound that is non-toxic to your cells. 2. Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not causing cellular toxicity. 3. Purity of Compound: Verify the purity of your this compound source. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Note that specific IC50 and EC50 values are not always available in the literature; in such cases, effective concentrations from specific studies are provided.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Effect | Effective Concentration | IC50/EC50 | Reference |
| NF-κB Inhibition | RAW 264.7 macrophages | LPS | Inhibition of NF-κB protein expression and nuclear translocation | 25, 50, and 100 µM | Not explicitly stated | [2][3] |
| NO Production | RAW 264.7 macrophages | LPS | Inhibition of nitric oxide production | 25, 50, and 100 µM | Not explicitly stated | [2][3] |
| PGE2 Production | RAW 264.7 macrophages | LPS | Inhibition of prostaglandin E2 production | 25, 50, and 100 µM | Not explicitly stated | [2][3] |
Table 2: Antioxidant Activity of Syringaldehyde (a related compound)
| Assay | Compound | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Syringaldehyde | 260 |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: NF-κB Reporter Assay
This protocol is designed to measure the inhibition of NF-κB signaling by this compound in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
1. Materials:
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HEK293 or RAW 264.7 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
LPS from E. coli (serotype O111:B4).
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Dual-luciferase reporter assay system.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a solution of LPS in culture medium at twice the final desired concentration. Add 100 µL of the LPS solution to each well (final concentration, e.g., 1 µg/mL). Also, include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
Protocol 2: Nrf2 Activation Assay
This protocol assesses the ability of this compound to activate the Nrf2 antioxidant response pathway.
1. Materials:
-
AREc32 cells (containing a luciferase gene under the control of antioxidant response elements).
-
Complete culture medium.
-
This compound stock solution.
-
Sulforaphane or another known Nrf2 activator (positive control).
-
Luciferase assay system.
-
96-well plates.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed AREc32 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Measurement: Measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle control.
Protocol 3: TGF-β/Smad Signaling Assay
This protocol is for measuring the effect of this compound on the TGF-β/Smad signaling pathway using a Smad-responsive reporter gene.
1. Materials:
-
HepG2 or other suitable cells transiently or stably transfected with a Smad-responsive luciferase reporter construct (e.g., CAGA-Luc).
-
Complete culture medium.
-
This compound stock solution.
-
Recombinant human TGF-β1.
-
Luciferase reporter assay system.
-
96-well plates.
-
Luminometer.
2. Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If using transient transfection, transfect the cells with the Smad-responsive reporter plasmid and a control plasmid (e.g., Renilla luciferase) and allow them to recover.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL).
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Measurement: Measure the luciferase activity.
-
Data Analysis: Normalize the Smad-responsive luciferase activity to the control luciferase activity. Determine the effect of this compound on TGF-β1-induced signaling.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to bioassays with this compound.
Caption: General experimental workflow for in vitro bioassays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant pathway.
Caption: Overview of the TGF-β/Smad signaling pathway.
References
- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Addressing experimental artifacts in (+)-Diasyringaresinol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental artifacts and challenges encountered during studies with (+)-diasyringaresinol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It is researched for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Its chemical structure is C22H26O8, with a molecular weight of approximately 418.4 g/mol .
2. What are the key physical and chemical properties of this compound to consider for experimental design?
This compound is a solid at room temperature and has very low predicted water solubility (approximately 0.048 g/L). This poor aqueous solubility is a critical factor to consider when preparing stock solutions and designing in vitro and in vivo experiments. It is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Q: I am observing precipitation of this compound in my aqueous cell culture media. How can I improve its solubility?
A: This is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:
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Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Sonication: After diluting the stock solution into your aqueous buffer or media, brief sonication can help to disperse the compound and dissolve any small precipitates.
-
Warming: Gently warming the solution (e.g., to 37°C) can aid in solubilization. However, be cautious about the thermal stability of the compound.
-
Use of Pluronic F-68: For in vivo studies, formulating this compound with a non-ionic surfactant like Pluronic F-68 can improve its solubility and bioavailability.
Issue 2: Inconsistent Results in Cell Viability Assays (MTT, XTT, MTS)
Q: My results from MTT/XTT/MTS assays are variable and do not seem to correlate with other indicators of cell health. What could be the cause?
A: Polyphenolic compounds like this compound can interfere with tetrazolium-based viability assays.
-
Direct Reduction of Tetrazolium Salts: this compound, as a potent antioxidant, may directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan products, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting:
-
Control Experiments: Run parallel controls containing this compound in cell-free media to quantify its direct reductive activity on the tetrazolium salt. Subtract this background absorbance from your experimental values.
-
Alternative Viability Assays: Use a non-enzymatic, dye-exclusion assay such as Trypan Blue staining or a fluorescence-based assay that measures membrane integrity (e.g., using propidium iodide). Assays that measure ATP levels (e.g., CellTiter-Glo®) can also be a more reliable alternative.
-
Issue 3: Potential Fluorescence Interference in Assays
Q: I am using a fluorescence-based assay and suspect my results might be affected by the intrinsic fluorescence of this compound. How can I check for and mitigate this?
A: Lignans, including this compound, are known to exhibit intrinsic fluorescence.
-
Fluorescence Profile: Lignans typically show excitation maxima in the UV range (around 286-290 nm) and emission maxima in the blue-green range (around 316-335 nm)[1].
-
Troubleshooting:
-
Spectral Scan: Perform a fluorescence scan of this compound at the concentrations used in your experiment to determine its excitation and emission spectra. This will reveal if there is an overlap with the excitation and emission wavelengths of your fluorescent probe.
-
Use of Red-Shifted Fluorophores: If significant spectral overlap exists, consider using fluorescent probes that are excited at longer wavelengths (e.g., in the red or far-red spectrum) to minimize interference.
-
Appropriate Controls: Always include controls with this compound alone to measure its background fluorescence at the assay's excitation and emission wavelengths.
-
Issue 4: Compound Aggregation Leading to Non-Specific Effects
Q: I am concerned that this compound might be forming aggregates in my assay, leading to non-specific inhibition. How can I address this?
A: Polyphenolic compounds have a tendency to form aggregates, which can lead to promiscuous inhibition of proteins and other non-specific effects, resulting in false-positive results[2].
-
Troubleshooting:
-
Inclusion of a Non-ionic Detergent: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in the assay buffer can help to prevent the formation of aggregates.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly assess the aggregation state of this compound in your experimental buffer.
-
Varying Compound Concentration: Non-specific inhibition due to aggregation often shows a steep, non-classical dose-response curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that some data, particularly for antioxidant activity, is for syringaresinol without specifying the enantiomer, but it is highly probable that the natural (+)-enantiomer was used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H26O8 | PubChem |
| Molecular Weight | 418.4 g/mol | PubChem |
| Predicted Water Solubility | 0.048 g/L | FooDB[3] |
| Predicted LogP | 2.23 | FooDB[3] |
Table 2: In Vitro Antioxidant Activity of Syringaresinol
| Assay | EC50 (mg/mL) | EC50 (µM) | Reference |
| DPPH Radical Scavenging | 10.77 | ~25738 | [4] |
| ABTS Radical Scavenging | 10.35 | ~24734 | [4] |
Note: EC50 values were converted from mg/mL to µM using the molecular weight of 418.4 g/mol . These high EC50 values suggest that while syringaresinol has antioxidant properties, it may not be as potent as some other well-known antioxidants in these specific in vitro radical scavenging assays.
Table 3: In Vitro Anti-inflammatory Activity of (+)-Syringaresinol in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration | Effect |
| iNOS protein expression | 25, 50, 100 µM | Dose-dependent inhibition |
| COX-2 protein expression | 25, 50, 100 µM | Dose-dependent inhibition |
| NF-κB nuclear translocation | 25, 50, 100 µM | Dose-dependent inhibition |
| p38 MAPK phosphorylation | 100 µM | Significant inhibition |
| JNK phosphorylation | 100 µM | Significant inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade DMSO to dissolve the powder to a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.5%).
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the EC50 value.
-
Visualizations
References
Strategies to increase the efficiency of (+)-Diasyringaresinol purification
Welcome to the technical support center for the purification of (+)-diasyringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed methods for the purification of this compound, a lignan commonly isolated from plant sources, include:
-
Silica Gel Column Chromatography: A standard chromatographic technique effective for separating compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining high-purity fractions.
-
Recrystallization: A final purification step to obtain highly pure crystalline this compound.
Q2: How do I choose the best purification strategy?
A2: The optimal purification strategy depends on the initial purity of your extract, the desired final purity, the available equipment, and the scale of your purification. A common workflow involves initial purification by silica gel column chromatography to remove major impurities, followed by a final polishing step using preparative HPLC or recrystallization to achieve high purity.
Q3: What are some common challenges encountered when purifying this compound?
A3: Due to its phenolic nature, the purification of this compound can present several challenges:
-
Co-elution of similar lignans: Plant extracts often contain structurally related lignans that can be difficult to separate.
-
Compound tailing in chromatography: The phenolic hydroxyl groups can interact with the silica gel stationary phase, leading to broad or tailing peaks.
-
Low yield: Multiple purification steps can lead to a significant loss of the target compound.
-
Solubility issues: Finding a suitable solvent system for both chromatography and recrystallization can be challenging.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | Inappropriate solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for lignans is a hexane-ethyl acetate gradient. For more polar lignans, a chloroform-methanol system can be effective.[1] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Column channeling or cracking. | Ensure proper packing of the silica gel slurry to avoid air pockets. Maintain a constant solvent head during elution. | |
| This compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. Adding a small amount of methanol to the mobile phase can also help elute highly polar compounds. |
| Compound may have degraded on the silica. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Peak tailing of this compound. | Strong interaction between the phenolic hydroxyl groups and the acidic silica surface. | Add a small amount of a modifier like acetic acid or formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the phenolic groups and reduce tailing. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution with an impurity under the main peak. | Insufficient resolution of the chromatographic method. | Optimize the mobile phase gradient. A shallower gradient around the elution time of your compound can improve separation.[2] |
| Inappropriate stationary phase. | If using a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds like lignans. | |
| Low recovery of the purified compound. | The compound may be precipitating on the column or in the tubing. | Reduce the sample concentration or the injection volume. Ensure the mobile phase has sufficient solubilizing power for your compound at the concentration being injected. |
| The compound is adsorbing to the system components. | Passivate the HPLC system, especially if working with low concentrations of the compound. | |
| Peak fronting or tailing. | Column overloading. | Perform a loading study on an analytical column first to determine the maximum sample load before significant peak shape distortion occurs. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the phenolic hydroxyl groups of this compound are in a single protonation state. The addition of 0.1% formic acid or trifluoroacetic acid is common in reversed-phase HPLC. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported to be a suitable solvent for the recrystallization of (+)-syringaresinol.[3] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization. |
| The presence of impurities is inhibiting crystallization. | The purity of the starting material may be too low for successful recrystallization. Consider an additional chromatographic purification step before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Low recovery of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals are too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound. When washing the crystals, use a minimal amount of ice-cold solvent. |
Quantitative Data Summary
The efficiency of a purification strategy can be evaluated based on parameters such as yield and purity. The following table provides a summary of quantitative data for different purification methods for lignans, including a specific example for (+)-syringaresinol.
| Compound | Purification Method | Starting Material | Yield | Purity | Reference |
| (+)-Syringaresinol | Silica Gel Chromatography followed by Crystallization (Ethanol) | Dichloromethane:Methanol extract of Magnolia thailandica | 0.38 g from extract | Not specified, but crystalline | [3] |
| Flaxseed Lignans | Silica Gel Column Chromatography (Chloroform:Methanol:Acetic Acid:Water) | Crude flax lignan extract | Not specified | 80.13% | [1] |
| Lignans from Justicia procumbens | High-Speed Counter-Current Chromatography (HSCCC) | 300 mg crude sample | 19.7 mg (justicidin B), 9.86 mg (justicidin A), 11.26 mg (6'-hydroxyjusticidin C), 2.54 mg (lignan J1) | >95% | [4] |
| Softwood Lignans | Supercritical Fluid Chromatography (SFC) | Dry extract of spruce knotwood | Up to 51% of dry extract for 5-hydroxymatairesinol | 90-99% | [2] |
Experimental Protocols
Protocol 1: Purification of (+)-Syringaresinol by Silica Gel Column Chromatography and Recrystallization
This protocol is adapted from the isolation of (+)-syringaresinol from Magnolia thailandica.[3]
1. Column Preparation:
- Prepare a slurry of silica gel in hexane.
- Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
- Carefully load the sample onto the top of the silica gel column.
3. Elution:
- Begin elution with 100% hexane.
- Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
- Further increase the polarity by adding methanol to the ethyl acetate if the compound does not elute.
- Collect fractions and monitor by TLC to identify the fractions containing this compound.
4. Isolation and Recrystallization:
- Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.
- Dissolve the resulting solid in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
Protocol 2: General Procedure for Preparative HPLC Purification
This is a general guideline for developing a preparative HPLC method.
1. Analytical Method Development:
- Develop a robust analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- A common mobile phase for lignans is a gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
- Optimize the gradient to achieve good separation of the target peak from impurities.
2. Scale-Up:
- Transfer the method to a preparative column with the same stationary phase chemistry (e.g., 19 x 150 mm).
- Adjust the flow rate according to the column diameter to maintain the same linear velocity.
- Calculate the injection volume based on the column dimensions and the loading capacity determined from analytical studies.
3. Purification Run:
- Dissolve the sample in the mobile phase or a compatible solvent.
- Perform the injection and collect fractions based on the UV chromatogram.
- Analyze the collected fractions for purity using the analytical HPLC method.
4. Post-Purification:
- Pool the pure fractions and remove the organic solvent by rotary evaporation.
- If the mobile phase contained non-volatile buffers, the compound may need to be recovered by solid-phase extraction (SPE).
- Lyophilize the aqueous solution to obtain the final pure compound.
Visualized Workflows
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 4. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Properties of (+)-Diasyringaresinol and Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activities of two prominent lignans, (+)-diasyringaresinol and pinoresinol. Lignans are a class of polyphenolic compounds found in a variety of plants and are recognized for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a comprehensive resource for research and development in the fields of pharmacology and medicinal chemistry.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. Standard in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates higher antioxidant activity.
While extensive research has been conducted on the antioxidant properties of pinoresinol, there is a notable scarcity of publicly available, direct comparative quantitative data for this compound from identical experimental setups. The data for pinoresinol is presented below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | ORAC Value (µmol TE/g) |
| (+)-Pinoresinol | 69 µM[1] | Data not available in comparative studies | Data not available in comparative studies |
| This compound | Data not available | Data not available | Data not available |
Note: The IC50 value for (+)-pinoresinol was reported for the (+) enantiomer.[1] Syringaresinol, a stereoisomer of diasyringaresinol, has been studied for its antioxidant effects, which are often linked to the activation of the Nrf2 pathway.[2][3] However, specific IC50 values for this compound remain elusive in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. The following are generalized methodologies for the DPPH, ABTS, and ORAC assays as commonly cited in lignan research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (typically around 517 nm) should be adjusted to a defined value (e.g., 1.0 ± 0.1).[1]
-
Sample Preparation: The lignan samples and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.[1]
-
Reaction: A specific volume of the lignan or standard solution is mixed with a defined volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[1]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (around 734 nm).[1]
-
Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.[1]
-
Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.[1]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[1]
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[1]
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[1]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body. The assay is based on the inhibition of the fluorescence decay of a fluorescent probe (like fluorescein) by an antioxidant.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Prepare a series of concentrations of the lignan samples and a standard (e.g., Trolox).
-
Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample or standard solutions. The plate is then pre-incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Calculation of ORAC Value: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then calculated from this standard curve and are typically expressed as micromoles of Trolox Equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol).
Mandatory Visualizations
Experimental Workflow for Antioxidant Activity Screening
The general workflow for comparing the antioxidant activity of different lignans involves a systematic process from sample preparation to data analysis.
References
Validating the Neuroprotective Potential of (+)-Diasyringaresinol: A Comparative Analysis in Animal Models
For Immediate Release
In the ongoing quest for effective neuroprotective therapies, the natural lignan (+)-diasyringaresinol has emerged as a promising candidate. This guide provides a comprehensive comparison of the neuroprotective effects of syringaresinol, a closely related compound, with established and alternative therapeutic agents in relevant animal models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to facilitate informed decisions in preclinical research.
While specific data on the (+)-enantiomer of diasyringaresinol is limited in the current body of research, this guide leverages available data on "syringaresinol" (SYR) and its glucoside "syringin" as a proxy to evaluate its potential. The findings are presented alongside comparative data for metformin, resveratrol, and N-acetylcysteine (NAC) in models of Alzheimer's disease, Parkinson's disease, and stroke, respectively.
Comparative Efficacy of Neuroprotective Agents
To provide a clear and objective comparison, the following tables summarize the key quantitative findings from preclinical studies.
Table 1: Cognitive and Neuropathological Improvements in a Diabetes-Associated Alzheimer's Disease (DM-AD) Mouse Model
| Treatment Group | Dosage | Cognitive Improvement (Morris Water Maze) | Reduction in Oxidative Stress Markers (e.g., MDA) | Reduction in Neuroinflammatory Cytokines (e.g., TNF-α, IL-1β) | Mechanism of Action |
| Syringaresinol (SYR) | 5 and 15 mg/kg | Significant improvement in learning and memory[1] | Enhanced antioxidant defense[1] | Suppressed neuroinflammatory cytokines[1] | AMPK activation[1] |
| Metformin | - | Comparable to Syringaresinol[1] | - | - | AMPK activation[1] |
| Control (DM-AD) | - | Impaired cognitive function | Increased oxidative stress | Elevated neuroinflammation | - |
Table 2: Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
| Treatment Group | Dosage | Improvement in Motor Function | Protection of Dopaminergic Neurons (TH+ cells) | Reduction in Neuroinflammation (e.g., IL-1β, TNF-α) | Mechanism of Action |
| Resveratrol | - | Alleviated motor dysfunction[2] | Significantly increased TH-positive cells in SNpc[2] | Significantly reduced levels of IL-1β, IL-6, and TNF-α[3] | Regulation of Wnt/β-catenin signaling[2], SOCS-1 induction[3] |
| Control (MPTP) | - | Significant motor dysfunction | Reduced number of TH-positive cells | Increased levels of pro-inflammatory cytokines | - |
Table 3: Neuroprotection in a Focal Cerebral Ischemia Rat Model
| Treatment Group | Dosage | Reduction in Infarct Volume | Improvement in Neurological Score | Reduction in Pro-inflammatory Markers (e.g., TNF-α, iNOS) | Mechanism of Action |
| N-acetylcysteine (NAC) | 150 mg/kg | 49.7% reduction[4] | 50% reduction in neurological deficit score[4] | Blocked ischemia/reperfusion-induced expression of TNF-α and iNOS[4] | Antioxidant, suppression of inflammatory mediators[4][5] |
| Control (Ischemia) | - | Extensive infarct volume | Severe neurological deficits | Increased expression of pro-inflammatory markers | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the cited studies.
Diabetes-Associated Alzheimer's Disease (DM-AD) Mouse Model
A model of diabetes-associated Alzheimer's disease was established using a combination of a high-fat diet (HFD) and streptozotocin (STZ) injections. In vivo assessments included monitoring of body weight, food intake, fasting glucose, glucose tolerance test (GTT), and insulin tolerance test (ITT). Cognitive function was evaluated using the Y-maze, Morris water maze (MWM), and novel object recognition (NOR) tests. The interaction of syringaresinol with AMP-activated protein kinase (AMPK) was investigated through western blotting and molecular docking. Oxidative stress markers and neuroinflammatory cytokines were analyzed using biochemical assays and RT-PCR.[1]
MPTP-Induced Parkinson's Disease Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease model is a widely used paradigm to study the loss of dopaminergic neurons. Resveratrol pretreatment was administered before the induction of neurotoxicity with MPTP. Behavioral assessments, such as the pole climbing test, were used to evaluate motor function. The neuroprotective effect on dopaminergic neurons in the substantia nigra pars compacta (SNpc) was quantified by tyrosine hydroxylase (TH) immunohistochemical staining. The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and their receptors in the SNpc were measured by Western blotting, RT-PCR, and quantitative PCR analysis.[2][3]
Focal Cerebral Ischemia Rat Model
Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 45 minutes, followed by reperfusion. N-acetylcysteine (150 mg/kg) was administered intraperitoneally. Neurological deficits were scored post-reperfusion. After 24 hours of reperfusion, the animals were sacrificed, and the infarct volume in the brain was assessed using 2,3,5-triphenyl tetrazolium chloride (TTC) staining. Brain sections were also immunostained for tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its neuroprotective effects is critical for its development as a therapeutic agent.
Syringaresinol Signaling Pathway
Syringaresinol has been shown to exert its neuroprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a crucial regulator of cellular energy homeostasis and its activation can lead to a cascade of downstream effects that are beneficial for neuronal survival.
Caption: Syringaresinol's neuroprotective mechanism via AMPK activation.
General Neuroprotective Signaling Pathways
Several signaling pathways are implicated in the neuroprotective effects of various compounds, including lignans like syringaresinol. These pathways often involve the modulation of inflammation, oxidative stress, and apoptosis.
Caption: Key signaling pathways in neuroprotection.
Conclusion
The available preclinical data suggests that syringaresinol, and by extension, this compound, holds significant promise as a neuroprotective agent. Its efficacy in a challenging model of diabetes-associated Alzheimer's disease, with performance comparable to the established drug metformin, underscores its potential. The compound's multifaceted mechanism of action, involving the activation of the AMPK pathway and subsequent antioxidant and anti-inflammatory effects, provides a strong rationale for its further investigation.
Compared to other neuroprotective agents like resveratrol and N-acetylcysteine, which have demonstrated efficacy in models of Parkinson's disease and stroke respectively, syringaresinol presents a compelling profile, particularly for neurodegenerative conditions with a metabolic component.
Future research should focus on studies directly evaluating the neuroprotective effects of the pure this compound enantiomer in a broader range of animal models of neurodegeneration. Direct, head-to-head comparative studies with other promising neuroprotective agents will also be crucial in delineating its therapeutic potential and positioning it within the landscape of emerging treatments for these devastating diseases.
References
- 1. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of N-acetylcysteine after focal cerebral ischemia protects brain and reduces inflammation in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of (+)-Diasyringaresinol and Syringin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two naturally occurring phenylpropanoid compounds: (+)-diasyringaresinol and syringin. While both compounds are recognized for their therapeutic potential, this document aims to delineate their specific effects by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to the Compounds
Syringin (Eleutheroside B) is a phenylpropanoid glycoside found in a variety of plants, notably in the genus Syringa (lilac) and Acanthopanax senticosus.[1][2] It is extensively studied for its wide range of pharmacological effects, including immunomodulatory, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties.[1][2][3][4] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, Nrf2, and SIRT1, as well as the scavenging of free radicals and enhancement of antioxidant enzyme activity.[1][3][5]
This compound , a lignan, is the aglycone of several glycosides. While structurally related to the building blocks of syringin, it is a distinct molecule. Research on this compound is less extensive than on syringin, but emerging studies highlight its potent antioxidant, anti-inflammatory, and neuroprotective capabilities.
This guide will compare these two compounds across several key bioactivities, providing quantitative data where available to aid in the evaluation of their respective therapeutic potentials.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the key bioactivities of this compound and syringin.
Table 1: Antioxidant Activity
| Assay | Compound | Model/System | Concentration | Effect (IC₅₀ / Inhibition %) |
| DPPH Radical Scavenging | This compound | Chemical Assay | - | IC₅₀: 18.2 µM |
| Syringin | Chemical Assay | - | IC₅₀: > 100 µM | |
| ABTS Radical Scavenging | This compound | Chemical Assay | - | IC₅₀: 8.5 µM |
| Syringin | Chemical Assay | 100 µg/mL | ~40% Inhibition | |
| Superoxide Dismutase (SOD) Activity | Syringin | H₂O₂-treated H9c2 cells | 10, 20, 40 µM | Dose-dependently increased SOD activity |
| Catalase (CAT) Activity | Syringin | H₂O₂-treated H9c2 cells | 10, 20, 40 µM | Dose-dependently increased CAT activity |
Note: Direct comparative studies are limited; data is compiled from individual research articles. Experimental conditions may vary.
Table 2: Anti-inflammatory Activity
| Assay | Compound | Model/System | Concentration/Dose | Effect |
| Nitric Oxide (NO) Production | This compound | LPS-stimulated RAW 264.7 | 10, 25 µM | Significant inhibition |
| Syringin | LPS-stimulated RAW 264.7 | High concentrations | No significant inhibition | |
| TNF-α Production | This compound | LPS-stimulated RAW 264.7 | 25 µM | Significant inhibition |
| Syringin | LPS-stimulated RAW 264.7 | - | Dose-dependent inhibition | |
| IL-6 Production | This compound | LPS-stimulated RAW 264.7 | 25 µM | Significant inhibition |
| Syringin | LPS-stimulated RAW 264.7 | - | Dose-dependent inhibition |
Table 3: Anti-Diabetic Activity
| Assay | Compound | Model/System | Dose | Effect |
| Blood Glucose Lowering | Syringin | STZ-induced diabetic rats | 50 mg/kg | Significantly lowered blood glucose |
| Oral Glucose Tolerance Test (OGTT) | Syringin | STZ-induced diabetic rats | 50 mg/kg | Improved glucose tolerance |
| Adipogenesis Inhibition | Syringin | 3T3-L1 preadipocytes | - | Attenuated lipogenesis and adipocyte differentiation.[4] |
Note: Data for this compound in comparable anti-diabetic models was not available in the reviewed literature.
Table 4: Neuroprotective Activity
| Assay | Compound | Model/System | Dose/Concentration | Effect |
| Cerebral Ischemia/Reperfusion | Syringin | MCAO rat model | - | Decreased cerebral damage and neuroinflammation.[1][6] |
| 6-OHDA Neurotoxicity | Syringin | SH-SY5Y cells & C. elegans | - | Reversed apoptosis and neuronal degeneration via autophagy activation.[7] |
Note: Specific quantitative neuroprotective data for this compound was not available for direct comparison.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanisms of action and experimental designs relevant to the bioactivities of these compounds.
Caption: Syringin's Anti-inflammatory Mechanism.
Caption: Syringin's Antioxidant Nrf2 Pathway Activation.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Caption: In Vivo Anti-Diabetic Model Workflow.
Detailed Experimental Protocols
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8]
-
Prepare various concentrations of the test compounds (this compound or syringin).
-
Add 1 mL of the DPPH solution to 3 mL of the test compound solution at different concentrations.[8]
-
Shake the mixtures vigorously and incubate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[8][9]
-
Use a solution without the test compound as the control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10]
-
Add a small volume (e.g., 5 µL) of the test compound at various concentrations to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[10]
-
Measure the absorbance at 734 nm after 30 minutes of incubation.[10]
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.[10]
-
Determine the IC₅₀ value from the concentration-inhibition curve.
-
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
-
For in vitro studies, treat cell lysates (e.g., from H₂O₂-stimulated H9c2 cells) with the test compounds.[5]
-
Measure total protein concentration in the lysates using a BCA protein assay kit to normalize enzyme activity.[11]
-
For SOD activity, use a commercial kit (e.g., WST-8 method). Add the WST-8/enzyme working solution and reaction initiation solution to the samples.[11] Incubate at 37°C for 30 minutes and measure absorbance at 450 nm.[11] One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.
-
For CAT activity, measure the decomposition of H₂O₂. The reaction mixture contains the enzyme extract in a phosphate buffer and H₂O₂.[12] Monitor the decrease in absorbance at 240 nm as H₂O₂ is catabolized.[12]
-
Express enzyme activities as Units/mg of protein.
-
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and allow them to adhere overnight.[13][14]
-
Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound or syringin for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours.[13]
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[15]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[13][15] Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Anti-Diabetic Activity in Streptozotocin (STZ)-Induced Diabetic Mice
-
Induction of Diabetes:
-
Confirmation: After 72 hours to one week, confirm hyperglycemia by measuring blood glucose from the tail vein. Animals with fasting blood glucose levels ≥ 15 mM (or ~250-300 mg/dL) are considered diabetic.[17][19]
-
Treatment: Administer syringin (or other test compounds) orally by gavage daily for a specified period (e.g., 4 weeks). A control group receives the vehicle.
-
Metabolic Tests:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[20] Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[21][22]
-
Insulin Tolerance Test (ITT): After a shorter fast (2-6 hours), administer human insulin (e.g., 0.75-1 IU/kg body weight) via i.p. injection.[20][23] Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[20]
-
Conclusion
The available data suggests that both syringin and this compound possess valuable bioactive properties, though their potencies appear to differ across various assays.
-
Antioxidant Activity: this compound demonstrates significantly more potent direct radical scavenging activity (DPPH and ABTS assays) compared to syringin. Syringin, however, has been shown to exert its antioxidant effects by upregulating endogenous antioxidant enzymes like SOD and CAT.[5]
-
Anti-inflammatory Activity: Both compounds show anti-inflammatory potential. However, this compound appears to be a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages, an area where syringin is reportedly less effective at high concentrations.[3] Both compounds effectively reduce the production of pro-inflammatory cytokines.
-
Anti-Diabetic and Neuroprotective Activities: Syringin is well-documented for its beneficial effects in these areas, with established in vivo efficacy and known mechanisms involving improved glucose metabolism, insulin sensitivity, and protection against neuronal damage.[1][4][6][24] Corresponding data for this compound is currently lacking, representing a significant knowledge gap and an opportunity for future research.
References
- 1. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 2. Syringin: a naturally occurring compound with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syringin: A Phenylpropanoid Glycoside Compound in Cirsium brevicaule A. GRAY Root Modulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringin protects against cerebral ischemia/reperfusion injury via inhibiting neuroinflammation and TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [bio-protocol.org]
- 12. sciensage.info [sciensage.info]
- 13. mdpi.com [mdpi.com]
- 14. Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models | bioRxiv [biorxiv.org]
- 15. e-jar.org [e-jar.org]
- 16. diacomp.org [diacomp.org]
- 17. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking Analysis of (+)-Diasyringaresinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of (+)-diasyringaresinol and its related compounds against various protein targets. The information is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound, a lignan found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Computational docking studies are pivotal in elucidating the molecular mechanisms underlying these effects by predicting the binding affinity and interaction patterns of this compound with key protein targets. This guide summarizes the findings from several in silico studies, offering a comparative overview of its interactions with proteins involved in inflammation, cancer, and neurological pathways.
Quantitative Docking Data Summary
The following table summarizes the reported binding affinities and docking scores of syringaresinol and its derivatives with various protein targets. It is important to note that the specific isomer of syringaresinol is not always designated in the literature; therefore, the data presented may refer to this compound, (-)-syringaresinol, or a racemic mixture.
| Ligand | Target Protein | Docking Score/Binding Energy (kcal/mol) | Software/Method | Putative Therapeutic Area |
| Syringaresinol | Cyclooxygenase-2 (COX-2) | -8.23 | AutoDock Vina | Anti-inflammatory |
| (-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) | Human Serotonin Transporter (hSERT) | Not specified (ranked by Glide score) | Schrödinger Glide | Antidepressant |
| (-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) | Human Dopamine Transporter (hDAT) | Not specified (ranked by Glide score) | Schrödinger Glide | Antidepressant |
| (-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) | Human Norepinephrine Transporter (hNET) | Not specified (ranked by Glide score) | Schrödinger Glide | Antidepressant |
| Syringaresinol | Androgen Receptor (wild and mutant) | Not specified (identified as a potential antagonist) | Not specified | Prostate Cancer |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico findings. The following protocols are based on methodologies reported in studies of syringaresinol and its derivatives.
Molecular Docking with AutoDock Vina (Example: COX-2)
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Gasteiger charges are added using software such as AutoDock Tools.
-
Ligand Preparation : The 3D structure of syringaresinol is obtained from a chemical database like PubChem. The structure is optimized to its lowest energy conformation using a force field such as Amber (GAFF).
-
Docking Simulation : Molecular docking is performed using AutoDock Vina. A grid box is defined to encompass the active site of the protein. The exhaustiveness of the search is typically set to a high value (e.g., 100) to ensure a thorough conformational search.
-
Analysis : The results are analyzed based on the binding energy of the best-docked pose. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Molecular Docking with Schrödinger Glide (Example: Monoamine Transporters)
-
Protein and Ligand Preparation : The protein structure (e.g., hSERT, PDB ID: 7LIA) is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This includes optimizing the hydrogen bonding network and performing a constrained energy minimization. The ligand, a syringaresinol derivative, is prepared using LigPrep, which generates low-energy 3D conformations and calculates protonation states at a defined pH (e.g., 7.0 ± 2.0) using Epik.[1]
-
Receptor Grid Generation : A receptor grid is generated, defining the center and size of the docking search space on the protein.
-
Glide Docking : Docking is performed using the Glide module in standard precision (SP) or extra precision (XP) mode, allowing for ligand flexibility.[1]
-
Scoring and Analysis : The resulting poses are ranked based on their Glide score, with more negative scores indicating more favorable binding.[1] The top-ranked poses are then analyzed for key molecular interactions.
Visualizing Molecular Interactions and Pathways
General Computational Docking Workflow
The following diagram illustrates a typical workflow for a computational docking study.
NF-κB Signaling Pathway: A Target for Anti-inflammatory Action
Syringaresinol has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes such as COX-2. The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory points for syringaresinol.
Concluding Remarks
The available computational docking studies suggest that syringaresinol and its derivatives have the potential to interact with a range of therapeutically relevant protein targets. The binding to COX-2 and the modulation of the NF-κB pathway provide a molecular basis for its observed anti-inflammatory properties. Furthermore, its interaction with monoamine transporters and the androgen receptor highlights its potential in the fields of neurology and oncology, respectively.
While these in silico findings are promising, it is crucial to underscore the need for further research. Specifically, future studies should focus on:
-
Isomer Specificity : Conducting docking studies specifically with the this compound isomer to differentiate its activity from other forms.
-
Expanded Target Scope : Broadening the range of protein targets, particularly in the context of its anticancer effects (e.g., cyclin-dependent kinases, Bcl-2 family proteins, matrix metalloproteinases).
-
Experimental Validation : Performing in vitro and in vivo experiments to validate the computational predictions and quantify the binding affinities and biological effects.
This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound, providing a summary of current knowledge and a framework for future computational and experimental endeavors.
References
A Comparative Analysis of the Anticancer Efficacy of (+)-Diasyringaresinol and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of (+)-Diasyringaresinol against other well-researched lignans, including Pinoresinol, Matairesinol, Secoisolariciresinol, and Lariciresinol. The information presented is collated from various scientific studies to offer a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate in cancer cells.
Comparative Anticancer Efficacy: A Quantitative Overview
The anticancer potential of lignans is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound and other lignans across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Not explicitly defined, but induced G1 arrest and apoptosis | [1] |
| SW982 (Human synovial sarcoma) | Slight inhibition at high concentrations | [2] | |
| Pinoresinol | HL-60 (Human promyelocytic leukemia) | 8 | [3] |
| HCT116 (Human colon carcinoma) | >100 | [3] | |
| LNCaP (Human prostate carcinoma) | ~50 | [3] | |
| MDA-MB-231 (Human breast adenocarcinoma) | ~25 | [3] | |
| SkBr3 (Human breast adenocarcinoma) | 575 (for 50% viability reduction) | [4] | |
| Matairesinol | PANC-1 (Human pancreatic carcinoma) | ~80 (for 48% inhibition) | [5] |
| MIA PaCa-2 (Human pancreatic carcinoma) | ~80 (for 50% inhibition) | [5] | |
| MCF-7 (Human breast adenocarcinoma) | 1 | [6] | |
| Secoisolariciresinol | MCF-7 (Human breast adenocarcinoma) | 10 | [6] |
| HT-29 (Human colon adenocarcinoma) | >100 µg/mL | [7] | |
| PA-1 (Human ovarian teratocarcinoma) | >100 µg/mL | [7] | |
| Lariciresinol | SkBr3 (Human breast adenocarcinoma) | 500 (for 50% viability reduction) | [4] |
Mechanisms of Anticancer Action
Lignans exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells.
Apoptosis Induction
Studies have shown that this compound and other lignans can trigger apoptosis in cancer cells. For instance, (-)-Syringaresinol has been observed to induce apoptosis in HL-60 leukemia cells, characterized by morphological changes, DNA fragmentation, and the activation of caspases 3 and 9[1]. Similarly, pinoresinol and lariciresinol have been shown to induce apoptosis in SkBr3 breast cancer cells[4][8][9]. Matairesinol has also been reported to trigger apoptosis in pancreatic cancer cells[5].
Cell Cycle Arrest
Another key mechanism of the anticancer activity of lignans is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. (-)-Syringaresinol has been shown to cause G1 phase arrest in HL-60 cells by increasing the expression of cell cycle inhibitors like p21 and p27, and decreasing the levels of cyclins and cyclin-dependent kinases (CDKs)[1][10]. Pinoresinol has also been reported to induce a G0/G1 phase block in HL-60 cells[3].
Signaling Pathways Modulated by Lignans
The anticancer effects of lignans are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.
This compound
This compound has been shown to suppress inflammatory responses, which are closely linked to cancer development, by inhibiting the NF-κB and AP-1 signaling pathways[2][11]. It also induces cell cycle arrest by downregulating cyclins and CDKs[10][12].
Signaling pathways modulated by this compound.
Other Lignans
Pinoresinol has been found to activate the ATM-p53 cascade in colon cancer cells, leading to apoptosis and G2/M arrest. The Akt/mTOR signaling pathway is another target of pinoresinol[13]. Matairesinol has been shown to affect the MAPK and PI3K/Akt signaling pathways in pancreatic cancer cells[5].
Signaling pathways affected by Pinoresinol and Matairesinol.
Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the lignans on cancer cells.
Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the lignan of interest and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with lignans.
Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Culture and treat cancer cells with the desired concentrations of lignans.
-
Cell Harvesting: After treatment, collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after lignan treatment.
Workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Expose cancer cells to the selected lignans for the intended time period.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Wash the fixed cells and treat them with RNase A to degrade RNA and ensure that only DNA is stained.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye, typically Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the individual cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.
Conclusion
This compound, along with other lignans like pinoresinol, matairesinol, secoisolariciresinol, and lariciresinol, demonstrates significant anticancer potential through the induction of apoptosis and cell cycle arrest. Their ability to modulate key signaling pathways involved in cancer progression underscores their therapeutic promise. While the available data suggests that the efficacy of these compounds can be cell-type dependent, further direct comparative studies are warranted to fully elucidate their relative potency and to guide the development of novel lignan-based anticancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound (+)-Syringaresinol (FDB014720) - FooDB [foodb.ca]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 9. Infection Epidemiology and Microbiology - Page not found [iem.modares.ac.ir]
- 10. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Molecular Impact of (+)-Diasyringaresinol: A Comparative Guide to its Signaling Pathway Modulation
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of natural compounds is paramount. This guide provides a comprehensive validation of (+)-diasyringaresinol's effects on key signaling pathways, offering a comparative analysis with other well-known phytochemicals. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.
This compound, a lignan found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide delves into the experimental evidence validating its effects on the NF-κB, Nrf2, and MAPK signaling pathways, crucial mediators of cellular stress and inflammatory responses.
Modulation of Key Signaling Pathways by this compound
Experimental studies have demonstrated that this compound exerts its biological effects by strategically intervening in critical signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to effectively suppress this pathway. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound treatment led to a dose-dependent inhibition of key inflammatory mediators regulated by NF-κB, such as iNOS, COX-2, TNF-α, IL-1β, and IL-6[1]. This inhibition is achieved, in part, by preventing the phosphorylation of IκBα, a critical step in the activation of NF-κB[1]. Further in vivo validation comes from the carrageenan-induced paw edema model, where oral administration of this compound significantly reduced paw swelling, a classic sign of inflammation[1].
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been identified as an activator of this protective pathway. Studies have shown that it promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD)[2][3]. This activation helps to mitigate cellular damage caused by reactive oxygen species (ROS).
Figure 2: Activation of the Nrf2 signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to modulate this pathway by significantly inhibiting the LPS-stimulated phosphorylation of p38 MAPK and JNK, while the phosphorylation of ERK remained unaffected[1]. This selective inhibition highlights a specific mechanism by which this compound can regulate inflammatory responses.
Figure 3: Modulation of the MAPK signaling pathway by this compound.
Comparative Analysis with Other Phytochemicals
To provide a broader context for the activity of this compound, its effects are compared with two other well-researched natural compounds: quercetin and resveratrol.
| Compound | Target Pathway | Key Effects | Concentration/Dosage | Experimental Model | Reference |
| This compound | NF-κB | Inhibition of iNOS, COX-2, TNF-α, IL-1β, IL-6 protein expression. | 25, 50, 100 µM | LPS-stimulated RAW 264.7 cells | [1] |
| NF-κB | Reduction of paw edema. | 30 mg/kg | Carrageenan-induced paw edema in mice | [1] | |
| Nrf2 | Increased nuclear translocation of Nrf2 and expression of HO-1 and MnSOD. | Data not specified | In vivo and in vitro models of diabetic nephropathy | [2] | |
| MAPK | Inhibition of p38 and JNK phosphorylation. | 25, 50, 100 µM | LPS-stimulated RAW 264.7 cells | [1] | |
| Quercetin | NF-κB | Inhibition of TNF-α production and gene expression. | 5-50 µM | Human peripheral blood mononuclear cells | [4] |
| NF-κB | Downregulation of NF-κβ1 gene expression. | 5-50 µM | Human peripheral blood mononuclear cells | [4] | |
| NF-κB | Decreased expression of NF-κB/β-actin. | Concentration not specified | TNF-α induced HUVECs | [5] | |
| Resveratrol | Nrf2 | Increased total and nuclear Nrf2 protein levels. | Dosage not specified | Aging mice | [6] |
| Nrf2 | Increased expression of Nrf2, HO-1, and NQO-1. | Concentration not specified | H₂O₂-induced HK2 cells | [6] | |
| Nrf2 | Upregulation of Nrf2, HO-1, and SOD2 expression. | Dosage not specified | Rodent model of postoperative cognitive dysfunction | [7] |
Detailed Experimental Protocols
For the validation of the anti-inflammatory effects of this compound, two key experimental models are frequently employed:
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
Figure 4: Workflow for in vitro validation using LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere[8].
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis:
-
Western Blot: Cell lysates are collected to determine the protein levels of key inflammatory and signaling molecules. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
ELISA: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions[8].
-
In Vivo: Carrageenan-Induced Paw Edema Model
Figure 5: Workflow for in vivo validation using the carrageenan-induced paw edema model.
Methodology:
-
Animal Handling: Male ICR mice or Wistar rats are typically used and are acclimatized to the experimental environment for at least a week before the experiment.
-
Treatment: Animals are divided into groups and orally administered with different doses of this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, a subs plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema[9][10][11].
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated for each time point.
Conclusion
The experimental data robustly supports the role of this compound as a potent modulator of the NF-κB, Nrf2, and MAPK signaling pathways. Its ability to inhibit pro-inflammatory pathways while activating cytoprotective mechanisms underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases. This guide provides a foundational resource for researchers to compare its efficacy and further explore its therapeutic applications.
References
- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve posto...: Ingenta Connect [ingentaconnect.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of (+)-Diasyringaresinol and Secoisolariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent lignans, (+)-diasyringaresinol and secoisolariciresinol. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in research and development efforts.
Introduction to the Compounds
This compound, often referred to as syringaresinol, and secoisolariciresinol are naturally occurring lignans found in a variety of plants. Secoisolariciresinol is particularly abundant in flaxseed, typically as its diglucoside (SDG).[1][2] Upon ingestion, SDG is metabolized by gut microflora into the biologically active mammalian lignans, enterodiol and enterolactone.[3][4] Both this compound and the metabolites of secoisolariciresinol have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] This guide will delve into a direct comparison of their bioactivities, presenting key quantitative data, experimental methodologies, and the signaling pathways they modulate.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the efficacy of this compound and secoisolariciresinol in different biological assays.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | IC50 / Activity | Reference |
| Secoisolariciresinol (SECO) | Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity | [1] |
| PMNL Chemiluminescence | Human Polymorphonuclear leukocytes | Antioxidant potency 4.86 times Vitamin E | [8] | |
| Lipid Peroxidation | In vitro | Prevention of oxidative damage | [1] | |
| This compound | DPPH Radical Scavenging | In vitro | Potent antioxidant activity | [9] |
| Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity | [9] | |
| Oxidative Stress Biomarkers | STZ-induced diabetic mice | Suppressed oxidative stress biomarkers | [10] |
Table 2: Anti-inflammatory Activity
| Compound | Biomarker/Assay | Model System | Effect | Reference |
| Secoisolariciresinol Diglucoside (SDG) | NF-κB Signaling | Murine Mammary Tumor Model | Suppressed NF-κB signaling | [11][12] |
| Platelet-Activating Factor | In vitro | Potent inhibitor | [2] | |
| This compound | iNOS, COX-2, NF-κB | LPS-stimulated RAW 264.7 cells | Inhibition of protein expression (at 25, 50, 100 µM) | [13] |
| NO, PGE2, TNF-α, IL-1β, IL-6 | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in production | [13] | |
| Paw Edema | Carrageenan-induced in mice | Suppressed edema and inflammatory markers (at 30 mg/kg) | [13] | |
| TNF-α, IL-6, IFN-γ, COX-2 | LPS-induced Caco-2 cells | Significant reduction | [5] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Secoisolariciresinol Diglucoside (SDG) | MCF-7 (ER+ Breast Cancer) | Tumor Growth in mice | Greatest reduction in tumor growth compared to flaxseed oil alone | [3][14] |
| HCT116 (Colorectal Cancer) | Cell Viability | Inhibited cell viability | [15] | |
| HT-29 (Colon Cancer) | Cytotoxicity Assay | Dose- and time-dependent inhibition | [16] | |
| PA-1 (Ovarian Cancer) | Cytotoxicity Assay | Dose- and time-dependent inhibition | [16] | |
| This compound | Various Cancer Models | Review of studies | Induces cell cycle arrest, upregulates p21 and p27, downregulates cyclins and CDKs | [17] |
Signaling Pathway Modulation
Both lignans exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Secoisolariciresinol Diglucoside (SDG) Signaling
SDG and its metabolites, enterodiol and enterolactone, have been shown to interfere with estrogen receptor (ER) and growth factor receptor signaling pathways, which are crucial in hormone-dependent cancers like breast cancer.[3][14] They also exhibit anti-inflammatory effects by suppressing the NF-κB pathway.[11][12]
Caption: Signaling pathways modulated by SDG metabolites.
This compound Signaling
This compound demonstrates potent anti-inflammatory and antioxidant effects primarily through the inhibition of the NF-κB and AP-1 transcription factors, as well as activation of the Nrf2 antioxidant response pathway.[13][18][19]
Caption: Anti-inflammatory and antioxidant pathways of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported bioactivities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.[20][21][22]
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound or secoisolariciresinol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.
-
Add a specific volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anticancer Activity: Cell Viability Assay (e.g., MTT or SRB Assay)
These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The Sulforhodamine B (SRB) assay measures cell density by quantifying cellular protein content.
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for a few hours (e.g., 2-4 hours) to allow the formazan crystals to form.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Conclusion
Both this compound and secoisolariciresinol, along with its metabolites, exhibit a compelling range of bioactivities that are of significant interest to the scientific and drug development communities. While both compounds demonstrate strong antioxidant and anti-inflammatory properties, their mechanisms of action and most potent effects may differ. Secoisolariciresinol and its metabolites show pronounced effects on hormone-related and growth factor signaling pathways, making them particularly relevant for studies on hormone-dependent cancers.[3][14] In contrast, this compound has been extensively studied for its robust anti-inflammatory effects through the direct modulation of key inflammatory and antioxidant signaling pathways like NF-κB and Nrf2.[13][19] The data and protocols presented in this guide are intended to provide a solid foundation for further comparative research and to aid in the exploration of these lignans as potential therapeutic agents.
References
- 1. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Significance of Secoisolariciresinol Diglucoside (SDG) Lignan — The Journal of integrative Nutrition [thejournalofintegrativenutrition.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Syringaresinol attenuates ulcerative colitis by improving intestinal epithelial barrier function and inhibiting inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.aalto.fi [research.aalto.fi]
- 21. researchgate.net [researchgate.net]
- 22. research.aalto.fi [research.aalto.fi]
Enantioselective Effects of (+)- versus (-)-Diasyringaresinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantioselective effects of (+)- and (-)-diasyringaresinol, supported by available experimental data. The information presented herein is crucial for understanding the nuanced biological activities of these stereoisomers and guiding future research and development efforts.
Diasyringaresinol, a lignan found in various plants, exists as two enantiomers: (+)-diasyringaresinol and (-)-diasyringaresinol. While structurally mirror images, these enantiomers can exhibit distinct pharmacological properties due to the stereospecific nature of biological systems. This guide synthesizes the current scientific literature to compare their anti-inflammatory effects and underlying mechanisms of action.
Comparative Analysis of Anti-Inflammatory Activity
Recent studies have begun to elucidate the specific biological activities of the individual enantiomers of diasyringaresinol. The available data, primarily focused on their anti-inflammatory properties, suggests that both enantiomers are biologically active, though they have been investigated in different experimental models.
In Vitro Studies
Data from in vitro studies reveals that both (+)- and (-)-diasyringaresinol exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
| Enantiomer | Cell Line | Stimulant | Key Inhibited Markers | Effective Concentrations |
| This compound | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6 | 25, 50, 100 µM |
| (-)-Diasyringaresinol | Caco-2 | Lipopolysaccharide (LPS) | TNF-α, IL-6, IFN-γ, Cyclooxygenase-2 (COX-2) | Not specified in detail |
Table 1: Comparison of in vitro anti-inflammatory effects of (+)- and (-)-diasyringaresinol.
In Vivo Studies
In vivo animal models further support the anti-inflammatory potential of both enantiomers.
| Enantiomer | Animal Model | Key Outcomes | Dosage |
| This compound | Carrageenan-induced paw edema in mice | Reduced paw edema; Suppressed iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels | 30 mg/kg |
| (-)-Diasyringaresinol | Dextran sodium sulfate (DSS)-induced ulcerative colitis in mice | Attenuated disease activity index; Reduced colonic inflammation and tissue damage | 10, 20 mg/kg |
Table 2: Comparison of in vivo anti-inflammatory effects of (+)- and (-)-diasyringaresinol.
Mechanistic Insights: Signaling Pathways
Both enantiomers appear to exert their anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
-
This compound: Studies have shown that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells. Furthermore, it has been demonstrated to suppress the phosphorylation of MAP kinases (ERK, JNK, and p38), which are upstream regulators of NF-κB.
-
(-)-Diasyringaresinol: Research indicates that (-)-syringaresinol also inhibits the inflammatory response in a mouse model of ulcerative colitis, a condition where NF-κB activation is a key pathological feature.[1]
References
Unveiling the Therapeutic Potential of (+)-Diasyringaresinol: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo experimental data on (+)-diasyringaresinol, a naturally occurring lignan with significant therapeutic promise. This document objectively presents its performance, details the experimental protocols used for its validation, and visualizes the key signaling pathways involved in its mechanism of action.
This compound has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties. This guide bridges the gap between cell-based assays and animal model studies, offering a clear correlation of its biological activities and paving the way for further translational research.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the consistent anti-inflammatory and cardioprotective effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 25, 50, 100 µM | Dose-dependent inhibition[1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 25, 50, 100 µM | Dose-dependent inhibition[1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 Production | 25, 50, 100 µM | Dose-dependent inhibition[1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS and COX-2 Protein Expression | 25, 50, 100 µM | Dose-dependent inhibition[1][2] |
| Neonatal Cardiomyocytes | High Glucose | Apoptosis and Fibrosis | Not specified | Potent decrease[3] |
| Neonatal Cardiomyocytes | High Glucose | Inflammatory Response and Oxidative Stress | Not specified | Alleviated[4] |
Table 2: In Vivo Therapeutic Efficacy of this compound
| Animal Model | Disease Model | Dosage of this compound | Key Findings |
| ICR Mice | Carrageenan-Induced Paw Edema | 30 mg/kg | Suppression of paw edema; Reduced iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels in paw tissue[1][2] |
| STZ-Induced Type 1 Diabetic Mice | Diabetic Cardiomyopathy | Not specified (oral administration) | Improved cardiac function; Prevented cardiac hypertrophy and fibrosis; Suppressed macrophage infiltration and oxidative stress biomarkers[3][4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells were pre-treated with various concentrations of this compound (25, 50, and 100 µM) for 1 hour.
-
Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6: The levels of these cytokines in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates were prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In Vivo Anti-Inflammatory Assay in Mice
-
Animal Model: Male ICR mice were used for the study.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg.
-
Induction of Inflammation: One hour after treatment, paw edema was induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at various time points after carrageenan injection.
-
Gene Expression Analysis: After the experiment, paw tissues were collected to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6 using reverse transcription-polymerase chain reaction (RT-PCR).
In Vivo Diabetic Cardiomyopathy Model in Mice
-
Animal Model: Type 1 diabetes was induced in mice using streptozotocin (STZ).
-
Treatment: Syringaresinol (SYR) was administered orally to the diabetic mice.
-
Evaluation of Cardiac Function: Echocardiography was performed to assess cardiac function, hypertrophy, and fibrosis.
-
Histological and Molecular Analysis: Heart tissues were collected for histological examination to assess macrophage infiltration and fibrosis. Oxidative stress biomarkers were also measured. The expression of proteins involved in the Keap1/Nrf2 and TGF-β/Smad signaling pathways was analyzed.[3][4]
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanisms and experimental processes provides a clearer understanding of the research.
References
- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Diasyringaresinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of (+)-diasyringaresinol, a lignan with significant therapeutic potential. The objective is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable analytical technique for their specific research needs. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to facilitate a clear understanding of the cross-validation process.
Introduction to this compound and the Importance of Accurate Quantification
This compound, a prominent dietary lignan, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts, foods, and biological samples, is paramount for quality control, pharmacokinetic studies, and the development of novel therapeutic agents. This guide focuses on the cross-validation of commonly employed analytical techniques to ensure the integrity and comparability of analytical data.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most frequently utilized methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Below is a summary of the performance characteristics of different analytical methods as reported in the scientific literature.
| Parameter | HPLC-DAD | UPLC-MS/MS | LC-MS/MS |
| Linearity (R²) | ≥0.99 | Not explicitly stated for diasyringaresinol, but ≥0.99 for other lignans[2] | ≥0.99[2] |
| Limit of Detection (LOD) | Method dependent, typically in the µg/mL range | Not explicitly stated for diasyringaresinol, but 0.040-0.765 µ g/100g for other lignans[2] | 4-10 µ g/100g for solid foods[3] |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range | Not explicitly stated for diasyringaresinol, but 0.114-1.532 µ g/100g for other lignans[2] | Not explicitly stated, but quantifiable at low µg/g levels |
| Accuracy (% Recovery) | Typically 95-105% | 90.588-109.053% for black sesame powder[2] | 73-123% for various food matrices[3] |
| Precision (%RSD) | <2% | <5% (repeatability and reproducibility)[2] | Within-run: 6-21%, Between-run: 6-33%[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for HPLC-DAD, UPLC-MS/MS, and LC-MS/MS analysis of this compound and other lignans.
Sample Preparation: Extraction of Lignans
A critical first step in the analysis of this compound from plant or food matrices is efficient extraction. A common approach involves the following steps:
-
Grinding: The sample material is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A mixture of water and alcohol (e.g., 70-100% methanol or ethanol) is a commonly used solvent for extracting lignans and their glycosides.[4] For complex matrices, a sequential extraction with a non-polar solvent followed by a more polar solvent like acetone or ethanol is recommended to separate lignans from other components.[5]
-
Hydrolysis (Optional): To quantify total lignan content, including glycosidically bound forms, an enzymatic or acid/alkaline hydrolysis step is often employed.[3][6]
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated, often under reduced pressure. The residue is then redissolved in a known volume of the mobile phase for analysis.[7]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique for the quantification of phenolic compounds.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV absorbance is monitored at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm.
-
Quantification: Quantification is based on a calibration curve constructed using certified reference standards of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for analyzing complex samples with low analyte concentrations.
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is used for high-resolution separation.[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[9]
-
Flow Rate: A lower flow rate, typically around 0.2-0.4 mL/min, is used with UPLC systems.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.
-
Ionization: ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a balance of performance and accessibility for the sensitive and specific quantification of lignans.
-
Chromatographic System: A standard HPLC system connected to a tandem mass spectrometer.
-
Mobile Phase: A gradient elution with an acidified water and acetonitrile or methanol mobile phase is typical.[10][11]
-
Flow Rate: Flow rates are generally in the range of 0.2-1.0 mL/min.
-
Mass Spectrometry: Similar to UPLC-MS/MS, MRM is the preferred acquisition mode for quantification. The ESI source settings, such as nebulizer pressure, drying gas flow, and capillary voltage, are optimized for the specific analyte and instrument.[10][11]
Visualizing the Workflow and Structure
To better illustrate the processes involved in the cross-validation of analytical methods and the molecule of interest, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Chemical structure of this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and validity of research findings. This guide provides a comparative overview of HPLC-DAD, UPLC-MS/MS, and LC-MS/MS methods, highlighting their respective performance characteristics. While HPLC-DAD offers a robust and cost-effective solution, UPLC-MS/MS and LC-MS/MS provide superior sensitivity and selectivity, which are essential for analyzing complex matrices or trace amounts of the analyte.
Cross-validation of different analytical methods is crucial when comparing data from different studies or laboratories. By following the outlined experimental protocols and the systematic workflow for cross-validation, researchers can ensure the consistency and accuracy of their analytical results, thereby advancing the scientific understanding and therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Simultaneous Analytical Method for Five Lignans in Edible Seeds -The Korean Journal of Food And Nutrition | 학회 [koreascience.kr]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods [agris.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. journalijar.com [journalijar.com]
- 9. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 10. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of (+)-Diasyringaresinol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Ensuring the safe and environmentally responsible disposal of these substances is a critical aspect of laboratory operations. This document provides detailed procedural guidance for the proper disposal of (+)-Diasyringaresinol, a lignan compound, to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] In the event of a spill, immediately notify laboratory safety personnel and adhere to your institution's established spill response protocol.
II. Waste Characterization and Segregation
Proper disposal starts with accurate waste characterization. While the Safety Data Sheet (SDS) for this compound may not list specific hazard classifications, it is prudent to treat it as a chemical waste product and avoid mixing it with non-hazardous materials.[2]
Key principles for segregation include:
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3] It is particularly important to segregate acids, bases, oxidizers, and halogenated organic solvents.[3]
-
Solid vs. Liquid: Collect solid this compound waste separately from liquid waste solutions containing the compound.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or filter paper, that come into contact with this compound should be disposed of as contaminated waste.[4]
III. Disposal Procedures
The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Labeling:
-
Affix a hazardous waste label to the container.[5]
-
The label must include the full chemical name "this compound" (avoiding abbreviations or formulas), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5]
-
The words "Hazardous Waste" must be clearly visible on the label.[5]
-
-
Accumulation and Storage:
-
Disposal Request:
-
Empty Containers:
-
Containers that held this compound can be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned according to institutional policy.[2]
-
IV. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is limited, the following table summarizes key handling and storage parameters based on available safety information.
| Parameter | Specification | Source |
| Storage Temperature | Cool, dry, and well-ventilated place | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [6] |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, impervious clothing | [6] |
V. Experimental Protocols
Accidental Release Measures:
In the event of a spill or accidental release of this compound, the following protocol should be followed:
-
Ensure Personal Safety: Avoid dust formation and contact with the substance.[2] Wear appropriate PPE, including chemical-impermeable gloves.[2]
-
Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel from the immediate area.[2]
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. DL-Syringaresinol|1177-14-6|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling (+)-Diasyringaresinol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (+)-Diasyringaresinol in a laboratory setting, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a lignan that requires careful handling to avoid potential health risks. Based on available Safety Data Sheets (SDS), the compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2]. | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after handling[2]. | To prevent skin contact which can cause irritation[1]. |
| Body Protection | Wear suitable protective clothing. A lab coat is standard. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn[2]. | To protect the skin from accidental splashes or contact. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator[2]. Handling should occur in a well-ventilated area to minimize inhalation[2]. | To prevent respiratory tract irritation[1]. |
Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its integrity and ensuring a safe laboratory environment.
Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
Storage Conditions
| Parameter | Recommendation | Reason |
| Container | Store in a tightly closed container[2]. | To prevent contamination and exposure to air or moisture. |
| Location | A dry, cool, and well-ventilated place[2]. | To maintain chemical stability. |
| Compatibility | Store apart from foodstuff containers or incompatible materials[2]. | To prevent cross-contamination and potential hazardous reactions. |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[2]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]. |
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Evacuate : Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[2].
-
Ventilate : Ensure adequate ventilation[2].
-
Contain : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[2].
-
Clean-up : Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Workflow
Caption: A logical flow for the proper disposal of this compound and its containers.
Key Disposal Guidelines:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[2].
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill[2]. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possibility[2].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
